molecular formula C29H37NO6 B1232276 6-Benzoylheteratisine CAS No. 99759-48-5

6-Benzoylheteratisine

Cat. No.: B1232276
CAS No.: 99759-48-5
M. Wt: 495.6 g/mol
InChI Key: XVVZJDDPRFFKTQ-UPWHZOCASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an Aconitum alkaloid

Properties

CAS No.

99759-48-5

Molecular Formula

C29H37NO6

Molecular Weight

495.6 g/mol

IUPAC Name

[(6S,9S,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-19-yl] benzoate

InChI

InChI=1S/C29H37NO6/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(33,20(18)26(32)35-17)21(24(29)30)22(23(27)29)36-25(31)16-8-6-5-7-9-16/h5-9,17-24,33H,4,10-15H2,1-3H3/t17-,18?,19-,20?,21?,22+,23+,24?,27-,28+,29?/m0/s1

InChI Key

XVVZJDDPRFFKTQ-UPWHZOCASA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)[C@]5(CC[C@H]6CC4C5C(=O)O6)O)OC(=O)C7=CC=CC=C7)OC)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)OC(=O)C7=CC=CC=C7)OC)C

Synonyms

6-benzoyl-heteratisine
6-benzoylheteratisine

Origin of Product

United States

Foundational & Exploratory

The Natural Origin and Structural Elucidation of 6-Benzoylheteratisine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 6-Benzoylheteratisine, a complex diterpenoid alkaloid, originates from the plant kingdom, specifically from species within the Aconitum genus. This technical guide provides an in-depth exploration of its natural source, initial isolation, and structural characterization, tailored for researchers, scientists, and drug development professionals.

Natural Source and Isolation

This compound is a naturally occurring compound found in the roots of Aconitum heterophyllum Wall., a plant belonging to the Ranunculaceae family. This species is a well-known source of various diterpenoid alkaloids. The initial isolation and identification of this compound, along with other alkaloids from this plant, were pivotal in understanding the chemical diversity of the Aconitum genus.

While the very first isolation report is embedded in a body of work by S.W. Pelletier and his collaborators, a general and effective protocol for the extraction and isolation of alkaloids from Aconitum heterophyllum has been established. This process typically involves the extraction of the dried and powdered plant material with a solvent, followed by acid-base partitioning and chromatographic separation to yield the pure alkaloids.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular FormulaC₂₉H₃₇NO₆
Molecular Weight495.6 g/mol
Melting PointData not consistently reported
¹H NMR (CDCl₃)δ (ppm) include signals for aromatic protons of the benzoyl group, methoxy group, N-ethyl group, and various aliphatic protons of the diterpenoid core.
¹³C NMR (CDCl₃)δ (ppm) include characteristic signals for carbonyl carbons (ester and lactam), aromatic carbons, and the complex carbon skeleton of the heteratisine core.
Mass SpectrometryHigh-resolution mass spectrometry confirms the elemental composition.

Experimental Protocols

The following is a representative experimental protocol for the isolation of diterpenoid alkaloids, including this compound, from Aconitum heterophyllum. This protocol is based on established methodologies for alkaloid extraction from Aconitum species.

2.1. Plant Material and Extraction

  • The dried and powdered roots of Aconitum heterophyllum (typically 1-5 kg) are exhaustively extracted with methanol or ethanol at room temperature for several days.

  • The solvent is removed under reduced pressure to yield a crude extract.

2.2. Acid-Base Partitioning

  • The crude extract is suspended in a 2-5% aqueous solution of a mineral acid (e.g., sulfuric acid or hydrochloric acid).

  • This acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds.

  • The acidic aqueous layer is then made basic (pH 9-10) with an alkali (e.g., ammonium hydroxide or sodium carbonate).

  • The basic solution is extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to partition the alkaloids into the organic phase.

  • The organic extract is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid mixture.

2.3. Chromatographic Separation

  • The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.

  • Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane-ethyl acetate gradients, followed by ethyl acetate-methanol gradients).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions by repeated column chromatography, preparative TLC, or crystallization yields pure this compound.

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The pioneering work on the structure of the parent alkaloid, heteratisine, by Pelletier and his research group in the late 1970s and early 1980s laid the foundation for identifying its derivatives. Through detailed analysis of ¹H and ¹³C NMR data, including decoupling experiments and comparison with the spectra of heteratisine, the presence and position of the benzoyl group at C-6 were confirmed.

Biosynthesis and Synthetic Origin

The origin of this compound in nature is through a complex biosynthetic pathway. The core diterpenoid skeleton is derived from geranylgeranyl pyrophosphate (GGPP). A series of cyclization and rearrangement reactions form the intricate polycyclic structure of the heteratisine-type alkaloids. The final step in the biosynthesis of this compound is the enzymatic benzoylation of the hydroxyl group at the C-6 position of the heteratisine core.

To date, a total synthesis of this compound has not been reported in the scientific literature. The focus of synthetic efforts in this area has been on the more complex and highly toxic aconitine-type alkaloids. Therefore, the origin of this compound for research and development purposes remains its isolation from natural sources.

Logical Relationships in Alkaloid Isolation

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Alkaloid_Isolation_Workflow Plant_Material Aconitum heterophyllum (Dried, Powdered Roots) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Mixture Acid_Base->Crude_Alkaloids Chromatography Column Chromatography Crude_Alkaloids->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound

General workflow for the isolation of this compound.

This guide provides a foundational understanding of the origin of this compound, from its natural source to its isolation and characterization. This information is critical for any scientific endeavor involving this complex and pharmacologically interesting natural product.

Natural Sources of 6-Benzoylheteratisine in Aconitum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzoylheteratisine is a C20-diterpenoid alkaloid belonging to the heteratisine type, which has been identified in various species of the genus Aconitum. These plants, commonly known as monkshood or wolfsbane, have a long history of use in traditional medicine, alongside a notorious reputation for toxicity. The complex array of diterpenoid alkaloids within Aconitum species contributes to both their therapeutic potential and their poisonous nature. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its isolation and analysis, and an examination of its biosynthetic origins. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound has been reported as a constituent of several Aconitum species. The primary species identified as a natural source of this compound is Aconitum heterophyllum. While qualitative identification has been established, comprehensive quantitative data across a wide range of Aconitum species remains an area requiring further investigation.

Table 1: Documented Occurrence of this compound in Aconitum Species

Aconitum SpeciesPlant PartReference
Aconitum heterophyllumRoots[1]

Note: The quantitative yield of this compound from these species is not well-documented in the available literature. Further quantitative studies are necessary to establish the concentration of this specific alkaloid in different plant parts and across various geographical locations and developmental stages of the plants.

Experimental Protocols

General Methodology for the Extraction and Isolation of Diterpenoid Alkaloids from Aconitum Species

While a specific protocol for the preparative isolation of this compound is not detailed in the reviewed literature, a general methodology for the extraction and isolation of diterpenoid alkaloids from Aconitum roots can be adapted. The following protocol is a composite of standard procedures described for related compounds.

1. Plant Material Preparation:

  • Air-dry the roots of the selected Aconitum species at room temperature.

  • Grind the dried roots into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with an appropriate solvent, such as methanol or ethanol, at room temperature for several days.

  • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

  • Suspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Partition the acidic solution with a non-polar solvent like petroleum ether or n-hexane to remove neutral and weakly acidic compounds.

  • Basify the aqueous layer to a pH of 9-10 with an ammonia solution.

  • Extract the alkaline solution with a chlorinated solvent such as dichloromethane or chloroform to isolate the total alkaloid fraction.

4. Chromatographic Purification:

  • Subject the total alkaloid fraction to column chromatography on silica gel or alumina.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with solvents like ethyl acetate and methanol.

  • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (Prep-HPLC) on a C18 column to isolate individual alkaloids like this compound.

5. Structure Elucidation:

  • Characterize the purified compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy to confirm the structure of this compound.

General Methodology for Quantitative Analysis of Diterpenoid Alkaloids by HPLC-DAD

For the quantitative determination of this compound, a High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) can be developed and validated. The following outlines a general procedure.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of accurately weighed, purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation:

  • Extract a known weight of the powdered plant material with a defined volume of solvent using ultrasonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions (General Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution system of (A) aqueous buffer (e.g., ammonium acetate or formic acid solution) and (B) acetonitrile or methanol. The gradient program should be optimized to achieve good separation of the target analyte from other compounds in the extract.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: Diode-Array Detector (DAD) set to monitor at the maximum absorbance wavelength of this compound (to be determined by UV-Vis spectroscopy).

4. Method Validation:

  • Validate the method for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

5. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Calculate the concentration of this compound in the plant sample based on the peak area obtained from the sample chromatogram and the regression equation of the calibration curve.

Biosynthetic Pathway and Experimental Workflow

Putative Biosynthetic Pathway of Heteratisine-Type Alkaloids

The biosynthesis of C20-diterpenoid alkaloids in Aconitum is a complex process that is not yet fully elucidated. However, based on the proposed pathway for atisine, a related C20-diterpenoid alkaloid, a putative pathway leading to heteratisine-type alkaloids, including this compound, can be inferred. The pathway originates from the general terpenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP).

Heteratisine-Type Alkaloid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP Diterpene Synthase ent_Atisirene ent-Atisirene ent_CPP->ent_Atisirene Diterpene Synthase Atisine_Precursor Atisine-type Precursor ent_Atisirene->Atisine_Precursor Multiple Enzymatic Steps (Oxidation, Amination, Cyclization) Heteratisine Heteratisine Atisine_Precursor->Heteratisine Hydroxylation & Other Modifications Six_Benzoylheteratisine This compound Heteratisine->Six_Benzoylheteratisine Benzoyltransferase Benzoyl_CoA Benzoyl-CoA Benzoyl_CoA->Six_Benzoylheteratisine

Caption: Putative biosynthetic pathway of this compound.

General Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and identification of diterpenoid alkaloids like this compound from Aconitum species.

Experimental Workflow Plant_Material Aconitum Plant Material (e.g., Roots) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Total_Alkaloids Total Alkaloid Fraction Partitioning->Total_Alkaloids Column_Chromatography Column Chromatography (Silica Gel/Alumina) Total_Alkaloids->Column_Chromatography Quantitative_Analysis Quantitative Analysis (HPLC-DAD) Total_Alkaloids->Quantitative_Analysis Fractions Alkaloid Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR, IR) Pure_Compound->Structure_Elucidation

Caption: General workflow for isolation and analysis.

Conclusion

This compound is a naturally occurring diterpenoid alkaloid found in Aconitum heterophyllum. While its presence is documented, there is a significant need for further research to quantify its concentration in this and other Aconitum species. The general protocols for extraction, isolation, and quantification provided in this guide offer a solid foundation for researchers to build upon. The elucidation of the specific biosynthetic pathway of heteratisine-type alkaloids also presents an exciting avenue for future research, which could have implications for the biotechnological production of these complex molecules. A deeper understanding of the distribution and biosynthesis of this compound will be crucial for harnessing its potential therapeutic properties while mitigating the risks associated with Aconitum alkaloids.

References

6-Benzoylheteratisine: A Technical Guide to its Function as a Voltage-Gated Sodium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzoylheteratisine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a noteworthy modulator of neuronal excitability through its interaction with voltage-gated sodium channels. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its quantitative inhibitory properties, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

This compound functions as a state-dependent inhibitor of voltage-gated sodium channels. Its inhibitory action is more pronounced at higher frequencies of neuronal firing, a characteristic known as use-dependency or frequency-dependent inhibition[1][2]. This suggests that the molecule preferentially interacts with and stabilizes the inactivated state of the sodium channel, thereby preventing the channel from returning to the resting state and firing subsequent action potentials.

The primary effect of this compound is the suppression of neuronal activity by blocking these critical ion channels[1]. This blockade leads to a reduction in the peak amplitude of the sodium current in neurons[1]. Furthermore, this compound has been shown to act as a functional antagonist to potent sodium channel activators like aconitine. It can reverse the effects of aconitine-induced channel activation, highlighting its inhibitory nature[3][4].

The benzoyl group at the 6-position appears to be crucial for its potent inhibitory activity. The parent compound, heteratisine, which lacks this group, is a significantly less potent inhibitor of sodium channels[1].

Quantitative Data on Inhibitory Activity

The inhibitory effects of this compound have been quantified through various experimental paradigms. The following tables summarize the key findings from studies on rat brain synaptosomes and hippocampal slices.

Parameter Value (IC50) Experimental System Activator Reference
Inhibition of Na+ Influx4.1 µMRat Cerebrocortical SynaptosomesAconitine[4]
Inhibition of Ca2+ Influx4.8 µMRat Cerebrocortical SynaptosomesAconitine[4]
Inhibition of Glutamate Release4.8 µMRat Cerebrocortical SynaptosomesAconitine[4]

Table 1: IC50 Values for the Inhibition of Aconitine-Induced Effects by this compound.

Parameter Concentration Range Effect Experimental System Reference
Orthodromic Population Spike0.01 - 10 µMConcentration-dependent depressionRat Hippocampal Slices[1][5]
Antidromic Population Spike0.01 - 10 µMConcentration-dependent depressionRat Hippocampal Slices[1][5]
Field Excitatory Postsynaptic Potential (fEPSP)0.01 - 10 µMConcentration-dependent inhibitionRat Hippocampal Slices[1]

Table 2: Electrophysiological Effects of this compound on Rat Hippocampal Slices.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding this compound's effects on sodium channels.

Extracellular Recording in Rat Hippocampal Slices

This protocol is adapted from studies investigating the electrophysiological effects of this compound on neuronal activity[1][3][5].

Objective: To measure the effect of this compound on evoked field potentials (population spikes and fEPSPs) in the hippocampus.

Methodology:

  • Slice Preparation:

    • Male Wistar rats are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10, gassed with 95% O2 / 5% CO2.

    • Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in an interface chamber at room temperature for at least 1 hour, continuously perfused with gassed aCSF.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber and perfused with gassed aCSF at 32°C.

    • A bipolar stimulating electrode is placed in the stratum radiatum of the CA1 region to activate Schaffer collateral-commissural fibers.

    • A glass microelectrode filled with aCSF is placed in the stratum pyramidale of the CA1 region to record the orthodromic population spike. For antidromic stimulation, the electrode is placed in the alveus.

    • Stimulation consists of monophasic rectangular pulses (0.1 ms duration) delivered at a low frequency (e.g., 0.1 Hz) to establish a baseline.

    • The stimulation intensity is adjusted to elicit a population spike of approximately 50% of the maximum amplitude.

  • Drug Application:

    • After a stable baseline recording is established, this compound is added to the perfusion solution at various concentrations (e.g., 0.01-10 µM).

    • To test for frequency-dependent effects, the stimulation frequency is increased (e.g., to 1 Hz or higher) in the presence of the drug.

  • Data Analysis:

    • The amplitude of the population spike and the slope of the fEPSP are measured and expressed as a percentage of the pre-drug baseline.

    • Concentration-response curves are generated to determine the potency of the compound.

Measurement of Intracellular Ion Concentrations and Glutamate Release in Rat Synaptosomes

This protocol is based on the methodology used to assess the inhibitory effect of this compound on ion influx and neurotransmitter release[4].

Objective: To determine the effect of this compound on aconitine-induced increases in intracellular sodium ([Na+]i), calcium ([Ca2+]i), and glutamate release from isolated nerve terminals.

Methodology:

  • Synaptosome Preparation:

    • Cerebral cortices from male Wistar rats are homogenized in a sucrose buffer.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

    • The final synaptosomal pellet is resuspended in a physiological buffer.

  • Measurement of [Na+]i and [Ca2+]i:

    • Synaptosomes are loaded with fluorescent indicators for Na+ (e.g., SBFI-AM) and Ca2+ (e.g., Fura-2 AM).

    • Loaded synaptosomes are placed in a fluorometer cuvette with continuous stirring.

    • A baseline fluorescence is recorded before the addition of the sodium channel activator, aconitine.

    • This compound is added at various concentrations before or after the addition of aconitine to measure its inhibitory effect.

    • Changes in fluorescence, corresponding to changes in intracellular ion concentrations, are monitored over time.

  • Measurement of Glutamate Release:

    • Glutamate release is measured using a continuous enzyme-linked fluorometric assay.

    • The assay mixture contains glutamate dehydrogenase, NADP+, and the synaptosomal suspension.

    • The fluorescence of NADPH, produced by the enzymatic reaction with released glutamate, is monitored.

    • Aconitine is used to stimulate glutamate release, and the inhibitory effect of this compound is quantified.

  • Data Analysis:

    • The increase in fluorescence is converted to ion concentrations or the amount of glutamate released.

    • IC50 values for the inhibition by this compound are calculated from concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes described in this guide.

Sodium_Channel_Inhibition cluster_membrane Neuronal Membrane Na_Channel_Resting Voltage-Gated Na+ Channel (Resting) Na_Channel_Open Open Na_Channel_Resting->Na_Channel_Open Na_Channel_Inactive Inactive Na_Channel_Open->Na_Channel_Inactive Fast Inactivation Na_Channel_Inactive->Na_Channel_Resting Block Blockade of Action Potential Propagation Na_Channel_Inactive->Block Prevents return to resting state Depolarization Membrane Depolarization Depolarization->Na_Channel_Resting Activates Repolarization Repolarization Repolarization->Na_Channel_Inactive BZH This compound BZH->Na_Channel_Inactive Binds to and Stabilizes Electrophysiology_Workflow start Start: Prepare Hippocampal Slices setup Transfer Slice to Recording Chamber and Position Electrodes start->setup baseline Record Stable Baseline (Low-Frequency Stimulation) setup->baseline drug Perfuse with this compound baseline->drug record Record Evoked Potentials (Population Spike, fEPSP) drug->record freq_test Increase Stimulation Frequency (Test for Use-Dependency) record->freq_test freq_test->record Continue Recording analysis Data Analysis: Measure Amplitude/Slope Changes freq_test->analysis Complete end End: Determine Inhibitory Effect analysis->end Structure_Activity_Relationship Heteratisine Heteratisine - Lacks Benzoyl Group at C6 Activity { Sodium Channel Inhibitory Potency } Heteratisine->Activity Low Potency BZH This compound + Benzoyl Group at C6 BZH->Activity High Potency

References

Unveiling the Bioactivity of 6-Benzoylheteratisine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biological functions of the diterpenoid alkaloid 6-Benzoylheteratisine reveals a landscape ripe for scientific exploration. While direct, in-depth research on this specific compound is limited, its classification within the Aconitum alkaloids, particularly its relation to heteratisine, provides a foundational understanding of its potential pharmacological activities. This technical guide synthesizes the available information on related compounds to infer the likely biological profile of this compound, offering a roadmap for future investigation.

Core Concepts: A Landscape of Potential Bioactivities

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus. These plants have a long history in traditional medicine, particularly for their analgesic and anti-inflammatory properties. The biological effects of Aconitum alkaloids are largely attributed to their interaction with ion channels, primarily voltage-gated sodium channels.

Based on the activities of its parent compound, heteratisine, and other related alkaloids, this compound is predicted to exhibit a range of biological effects, including:

  • Anti-inflammatory Activity: Several studies suggest that heteratisine and related compounds possess anti-inflammatory properties. An ethanolic extract of Aconitum heterophyllum, which contains this compound, has been shown to reduce inflammation in a cotton pellet-induced granuloma model in rats.[1][2]

  • Analgesic Activity: Diterpenoid alkaloids from Aconitum species are well-documented for their pain-relieving effects. This analgesic action is often linked to the modulation of sodium channels in neuronal pathways.

  • Cardiovascular Effects: The interaction of Aconitum alkaloids with ion channels can lead to significant cardiovascular effects. While some alkaloids from this family are known for their cardiotoxicity, others, like heteratisine, are suggested to have antiarrhythmic properties due to their ability to block sodium channels.

  • Ion Channel Modulation: The primary mechanism of action for many Aconitum alkaloids is the modulation of voltage-gated sodium channels. It is hypothesized that this compound, like other compounds in its class, may act as an antagonist or modulator of these channels. This interaction is central to its potential analgesic, antiarrhythmic, and neuro-modulatory effects.

Quantitative Data: A Call for Further Research

A thorough review of the scientific literature reveals a notable absence of specific quantitative data for the biological activities of this compound. Key metrics such as IC50, EC50, Ki, and MIC values have not been reported for this compound. The following table highlights the lack of available data and underscores the need for dedicated research to quantify the bioactivity of this compound.

Biological ActivityAssay TypeTest SystemIC50 / EC50 / Ki / MICReference
Anti-inflammatory--Data not available-
Analgesic--Data not available-
Cardiovascular--Data not available-
Ion Channel Modulation--Data not available-
Cytotoxicity--Data not available-

Experimental Protocols: Extrapolating from Related Studies

While specific experimental protocols for this compound are not available, methodologies used to evaluate related Aconitum alkaloids can serve as a template for future studies.

In Vivo Anti-inflammatory Activity Assessment (Cotton Pellet-Induced Granuloma Model)

This widely used model can be adapted to assess the anti-inflammatory effects of this compound.

  • Animal Model: Wistar albino rats are typically used.

  • Induction of Inflammation: Sterile, pre-weighed cotton pellets are surgically implanted subcutaneously in the axilla or groin of the anesthetized rats.

  • Drug Administration: this compound, dissolved in a suitable vehicle, would be administered orally or intraperitoneally to the treatment group of animals for a specified number of consecutive days. A control group would receive the vehicle alone, and a standard drug group would receive a known anti-inflammatory agent (e.g., indomethacin).

  • Evaluation: After the treatment period, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.

  • Data Analysis: The percentage inhibition of granuloma formation in the treated groups is calculated relative to the control group.

In Vitro Ion Channel Activity (Patch-Clamp Electrophysiology)

To investigate the effects of this compound on voltage-gated sodium channels, the patch-clamp technique is the gold standard.

  • Cell Line: A cell line expressing the desired sodium channel subtype (e.g., HEK-293 cells stably expressing Nav1.5) would be used.

  • Cell Preparation: Cells are cultured to an appropriate density and then prepared for electrophysiological recording.

  • Recording: Whole-cell patch-clamp recordings are performed to measure the sodium currents.

  • Drug Application: this compound is applied to the cells at various concentrations via a perfusion system.

  • Data Acquisition and Analysis: The effect of the compound on the sodium current (e.g., peak current amplitude, voltage-dependence of activation and inactivation) is recorded and analyzed to determine its mechanism of action (e.g., channel block, modulation of gating).

Signaling Pathways and Mechanisms of Action

The primary signaling pathway likely influenced by this compound, based on the known activity of related alkaloids, is the regulation of ion flow through voltage-gated sodium channels.

G cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Opens Benzoylheteratisine This compound Benzoylheteratisine->Na_channel Blocks/Modulates Depolarization Membrane Depolarization Na_in->Depolarization Causes Na_out Na+ (extracellular) Na_out->Na_channel Action_Potential Action Potential Propagation Depolarization->Action_Potential Initiates Cellular_Response Cellular Response (e.g., Pain Signal, Arrhythmia) Action_Potential->Cellular_Response Leads to

Caption: Proposed mechanism of action for this compound on a voltage-gated sodium channel.

This diagram illustrates the hypothesized mechanism where this compound acts as a blocker or modulator of voltage-gated sodium channels. By inhibiting the influx of sodium ions, it would prevent membrane depolarization and the subsequent propagation of action potentials, which could explain its potential analgesic and antiarrhythmic effects.

Conclusion and Future Directions

While the current body of scientific literature lacks specific, detailed information on the biological activities of this compound, its chemical classification provides a strong basis for predicting its pharmacological profile. The inferred anti-inflammatory, analgesic, and cardiovascular effects, likely mediated through the modulation of voltage-gated sodium channels, present compelling avenues for future research.

To unlock the full therapeutic potential of this compound, a concerted research effort is required. This should include:

  • Isolation and Purification: Development of efficient methods for isolating or synthesizing pure this compound.

  • In Vitro and In Vivo Screening: Systematic evaluation of its biological activities using a battery of standardized assays to generate quantitative data.

  • Mechanism of Action Studies: Detailed investigation into its molecular targets and signaling pathways using techniques such as patch-clamp electrophysiology and molecular docking.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify the key structural features responsible for its biological activity and to optimize its therapeutic properties.

By pursuing these research avenues, the scientific community can move beyond inference and establish a concrete understanding of the biological activities of this compound, potentially paving the way for the development of novel therapeutic agents.

References

Preliminary Studies on 6-Benzoylheteratisine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

6-Benzoylheteratisine is a complex organic molecule with the chemical formula C29H37NO6.[1] Its structure and basic identifiers are available in public chemical databases.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC29H37NO6PubChem[1]
Molecular Weight495.6 g/mol PubChem[1]
IUPAC Name[(6S,9S,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.1²,⁶.0¹,¹¹.0³,⁹.0¹⁴,¹⁸]icosan-19-yl] benzoatePubChem[1]
CAS Number99759-48-5PubChem[1]

Biological Activity and Pharmacological Effects

Currently, there is a notable lack of published, peer-reviewed studies detailing the specific biological activities and pharmacological effects of this compound. While the broader class of diterpenoid alkaloids, particularly those derived from Aconitum species, are known to possess a range of biological activities including cardiotonic and arrhythmogenic effects, specific data for the 6-benzoyl derivative is not available.

A systematic review of benzoylaconine, a related aconitine-type diterpenoid alkaloid, indicates that it targets proteins such as IL-6, Akt1, and STAT3 and has therapeutic potential for cardiovascular disease and inflammation.[2] However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

Experimental Protocols

Hypothetical Experimental Workflow for Future Studies

The following diagram outlines a potential experimental workflow for the preliminary investigation of a novel compound like this compound.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity target_binding Target Binding Assays (e.g., Radioligand binding) compound->target_binding enzyme_inhibition Enzyme Inhibition Assays compound->enzyme_inhibition signaling_pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) target_binding->signaling_pathway enzyme_inhibition->signaling_pathway animal_model Disease Animal Model signaling_pathway->animal_model pk_studies Pharmacokinetic Studies animal_model->pk_studies pd_studies Pharmacodynamic Studies animal_model->pd_studies toxicity_studies Toxicology Studies animal_model->toxicity_studies

Caption: Hypothetical workflow for the pharmacological evaluation of this compound.

Signaling Pathways

There is no direct evidence in the available literature to implicate this compound in any specific signaling pathway. Based on the activity of related compounds, future research could explore its potential interaction with pathways commonly modulated by diterpenoid alkaloids, such as those involving ion channels or inflammatory signaling cascades. For instance, the IL-6 signaling pathway, which involves the JAK/STAT and MAPK/ERK pathways, is a known target of other alkaloids and could be a starting point for investigation.[3][4][5][6]

Generalized IL-6 Signaling Pathway

The following diagram illustrates a simplified overview of the IL-6 signaling cascade, which could be investigated in relation to this compound.

il6_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R binds gp130 gp130 IL6R->gp130 recruits JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes gene_transcription Gene Transcription (Inflammation, Cell Proliferation) pSTAT3_dimer->gene_transcription promotes

Caption: Simplified diagram of the classical IL-6/JAK/STAT3 signaling pathway.

Conclusion and Future Directions

The current body of scientific literature lacks specific, in-depth studies on the biological effects of this compound. While its chemical identity is established, its pharmacological profile remains uncharacterized. The information on related compounds suggests potential areas of investigation, but dedicated research is imperative. Future studies should focus on systematic in vitro and in vivo evaluations to determine its bioactivity, mechanism of action, and potential therapeutic applications. The experimental workflow and signaling pathway diagrams presented in this guide offer a conceptual framework for such future investigations. Researchers are encouraged to undertake these foundational studies to elucidate the pharmacological properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Purification of 6-Benzoylheteratisine from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of 6-Benzoylheteratisine, a diterpenoid alkaloid with known anti-arrhythmic properties, from plant extracts, primarily from species of the genus Aconitum.

Introduction

This compound is a C19-diterpenoid alkaloid found in various Aconitum species, notably Aconitum heterophyllum. Like other alkaloids in this class, it possesses a complex chemical structure and exhibits significant biological activity. The purification of this compound from its natural source is a critical step for its pharmacological investigation and potential drug development. This document outlines the common techniques and a generalized protocol for its successful isolation and purification.

Data Presentation: Purification Parameters

The following table summarizes typical parameters and expected outcomes for the purification of diterpenoid alkaloids from Aconitum species. Please note that specific yields and purities for this compound may vary depending on the plant material and the precise experimental conditions.

ParameterValue/RangeReference
Plant Material Aconitum heterophyllum roots[1]
Initial Plant Material (Dry Weight) 3 - 5 kg[2][3]
Crude Alkaloid Extract Yield 13.8 g (from 5 kg)[3]
Column Chromatography Stationary Phase Silica Gel (70-230 mesh)[1][4]
Column Chromatography Mobile Phase Gradient of n-hexane, acetone, and diethylamine[2]
Preparative HPLC Column C18, 10 µm, 250 x 20 mmGeneral Practice
Preparative HPLC Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid (Gradient)General Practice
Final Purity >95% (by HPLC)Assumed Target
Final Yield Variable (mg scale from kg of plant material)General Observation

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction and purification of this compound.

Protocol 1: Extraction of Crude Alkaloids

This protocol is based on an acid-base extraction method, which is highly effective for isolating alkaloids.

Materials:

  • Dried and powdered roots of Aconitum heterophyllum

  • n-hexane

  • 80% Ethanol (EtOH)

  • 0.5 N Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 10% Potassium Hydroxide (KOH) or Ammonium Hydroxide (NH₄OH)

  • Rotary evaporator

  • Large glass percolators or extraction vessels

  • Separatory funnels

Procedure:

  • Defatting: Macerate 5 kg of dried, powdered roots of Aconitum heterophyllum with n-hexane (3 x 8 L) at room temperature for 24 hours for each extraction. This step removes nonpolar compounds like fats and waxes. Discard the n-hexane extracts.

  • Ethanolic Extraction: Air-dry the defatted plant material and then extract it exhaustively with 80% ethanol (3 x 10 L) at room temperature for 7 days per extraction.[3]

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous residue (approximately 60 g).[3]

  • Acidification: Dissolve the residue in 0.5 N H₂SO₄ to achieve a pH of 1.5. This protonates the alkaloids, making them soluble in the aqueous acidic solution.

  • Washing with Organic Solvent: Extract the acidic solution with CH₂Cl₂ (3 x 2 L) to remove neutral and weakly basic impurities. The protonated alkaloids will remain in the aqueous phase.

  • Basification: Carefully add 10% KOH to the aqueous solution to raise the pH to 8-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction of Crude Alkaloids: Extract the basified aqueous solution with CH₂Cl₂ (5 x 2 L).[3] The deprotonated alkaloids will move into the organic phase.

  • Final Concentration: Combine the CH₂Cl₂ extracts, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture (approximately 13.8 g).[3]

Protocol 2: Purification by Column Chromatography

This protocol describes the initial fractionation of the crude alkaloid extract using column chromatography.

Materials:

  • Crude alkaloid extract

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • n-hexane

  • Acetone

  • Diethylamine

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually introduce acetone and a small amount of diethylamine. A suggested solvent system for TLC analysis which can be adapted for column chromatography is n-hexane-acetone-diethylamine (8:2:10 drops).[2]

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on TLC plates. Develop the plates in an appropriate solvent system and visualize the spots under UV light and by spraying with Dragendorff's reagent (alkaloids typically appear as orange-red spots).

  • Pooling of Fractions: Combine the fractions that contain the target compound, this compound, based on the TLC profiles.

Protocol 3: Final Purification by Preparative HPLC

This protocol outlines the final purification step to obtain high-purity this compound.

Materials:

  • Partially purified fractions from column chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Preparative C18 column (e.g., 10 µm, 250 x 20 mm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Deionized water

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the pooled and dried fractions containing this compound in the initial mobile phase and filter through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Develop a suitable gradient elution method on an analytical HPLC system with a C18 column to achieve good separation of the target compound from impurities. A common mobile phase system is a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

  • Scale-Up to Preparative HPLC: Scale up the analytical method to the preparative HPLC system. Adjust the flow rate and gradient profile according to the dimensions of the preparative column.

  • Purification: Inject the sample onto the preparative column and begin the gradient elution.

  • Fraction Collection: Collect the eluent in fractions as the peak corresponding to this compound elutes from the column. Use a UV detector to monitor the elution profile.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Processing: Combine the pure fractions, and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain pure this compound.

Visualizations

Experimental Workflow

G cluster_extraction Crude Alkaloid Extraction cluster_purification Purification plant_material Dried & Powdered Aconitum heterophyllum Roots defatting Defatting with n-hexane plant_material->defatting ethanolic_extraction 80% Ethanol Extraction defatting->ethanolic_extraction concentration1 Concentration (Rotovap) ethanolic_extraction->concentration1 acid_base_extraction Acid-Base Liquid-Liquid Extraction concentration1->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection prep_hplc Preparative HPLC (C18) fraction_collection->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the purification of this compound.

Logical Relationship: Acid-Base Extraction

G cluster_acid_base Acid-Base Extraction Principle start Crude Extract in Aqueous/Organic Mixture add_acid Add Acid (e.g., H₂SO₄) pH < 2 start->add_acid alkaloid_salt Alkaloids form salts (R₃NH⁺) Soluble in Aqueous Phase add_acid->alkaloid_salt impurities1 Neutral & Weakly Basic Impurities Remain in Organic Phase add_acid->impurities1 separate1 Separate Phases alkaloid_salt->separate1 impurities1->separate1 aqueous_phase Aqueous Phase (contains Alkaloid Salts) separate1->aqueous_phase organic_phase1 Organic Phase (Discard) separate1->organic_phase1 add_base Add Base (e.g., KOH) pH > 9 aqueous_phase->add_base free_alkaloid Alkaloids are neutralized (R₃N) Soluble in Organic Phase add_base->free_alkaloid extract_organic Extract with Organic Solvent (e.g., CH₂Cl₂) free_alkaloid->extract_organic separate2 Separate Phases extract_organic->separate2 organic_phase2 Organic Phase (contains Free Alkaloids) separate2->organic_phase2 aqueous_phase2 Aqueous Phase (Discard) separate2->aqueous_phase2 final_product Evaporate Organic Solvent to obtain Crude Alkaloids organic_phase2->final_product

Caption: Logic of the acid-base extraction for alkaloid isolation.

References

Application Notes and Protocols for the Electrophysiological Characterization of 6-Benzoylheteratisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the electrophysiological investigation of 6-Benzoylheteratisine, an Aconitum alkaloid. The primary focus is on its effects on voltage-gated sodium and potassium channels, with a particular emphasis on cardiac safety assessment.

Introduction

This compound is a diterpenoid alkaloid that has been identified as an inhibitor of voltage-gated sodium channels (Nav). Initial studies on rat brain synaptosomes have demonstrated its ability to inhibit Na+ influx in a concentration-dependent manner.[1] The family of Aconitum alkaloids is known for its potential cardiotoxicity, often mediated through the modulation of cardiac ion channels, which can lead to arrhythmias.[2][3][4]

While the primary known target of this compound is the voltage-gated sodium channel, the structurally related Aconitum alkaloid, aconitine, has been shown to block critical cardiac potassium channels, namely hERG (human Ether-à-go-go-Related Gene) and Kv1.5.[5] Inhibition of the hERG channel is a key concern in drug development due to its association with acquired long QT syndrome, which can precipitate life-threatening ventricular arrhythmias.[6][7] Therefore, a thorough electrophysiological profiling of this compound, including its effects on both cardiac sodium and potassium channels, is essential for a complete understanding of its pharmacological and toxicological properties.

These protocols outline the necessary steps to characterize the effects of this compound on cardiac ion channels using the whole-cell patch-clamp technique.

Data Presentation

Quantitative Data Summary for this compound on Neuronal Sodium Channels

The following table summarizes the currently available quantitative data for the inhibitory effects of this compound on voltage-gated sodium channels in rat cerebrocortical synaptosomes.[1]

ParameterValue (µM)Experimental System
IC50 (Aconitine-induced Na+ influx)4.1Rat cerebrocortical synaptosomes
IC50 (Aconitine-induced Ca2+ influx)4.8Rat cerebrocortical synaptosomes
IC50 (Aconitine-induced glutamate release)4.8Rat cerebrocortical synaptosomes
Template Data Tables for Cardiac Ion Channel Characterization

The following tables are provided as templates for researchers to record their findings from the experimental protocols detailed below.

Table 1: Effects of this compound on Cardiac Voltage-Gated Sodium Channels (e.g., Nav1.5)

ParameterThis compound Concentration (µM)Measured Value
Tonic Block IC50
Use-Dependent Block IC50 (at 1 Hz)
Use-Dependent Block IC50 (at 5 Hz)
Shift in V½ of Inactivation
Onset of Block (τ)
Offset of Block (τ)

Table 2: Effects of this compound on hERG Potassium Channels (Kv11.1)

ParameterThis compound Concentration (µM)Measured Value
IC50
Hill Coefficient
Effect on Activation Kinetics
Effect on Inactivation Kinetics
Effect on Deactivation Kinetics

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Cardiac Sodium Currents (INa)

This protocol is designed to assess the inhibitory effects of this compound on the fast voltage-gated sodium current in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK293 cells expressing Nav1.5).

1. Cell Preparation:

  • For primary cardiomyocytes: Isolate ventricular myocytes from adult rats or mice using enzymatic digestion.

  • For cell lines: Culture HEK293 cells stably expressing the human Nav1.5 channel according to standard protocols. Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. The use of cesium salts minimizes contamination from potassium currents.

3. Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance.

4. Voltage-Clamp Protocols:

  • Tonic Block:

    • Hold the cell at a hyperpolarized potential of -120 mV to ensure all channels are in the resting state.

    • Apply a depolarizing step to -20 mV for 50 ms to elicit the peak inward sodium current.

    • Apply test pulses at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

    • Perfuse with increasing concentrations of this compound and measure the reduction in peak current.

  • Use-Dependent Block:

    • Hold the cell at -100 mV.

    • Apply a train of depolarizing pulses to -20 mV for 20 ms at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Measure the progressive reduction in peak current during the pulse train in the presence of this compound.

  • Steady-State Inactivation:

    • Hold the cell at -120 mV.

    • Apply a series of 500 ms pre-pulses ranging from -140 mV to -40 mV in 10 mV increments.

    • Immediately following each pre-pulse, apply a test pulse to -20 mV to measure the fraction of available channels.

    • Perform this protocol in the absence and presence of this compound to determine any shift in the voltage-dependence of inactivation.

Protocol 2: Whole-Cell Patch-Clamp Recording of hERG Potassium Currents (IKr)

This protocol is designed to evaluate the potential inhibitory effect of this compound on the hERG potassium channel, a critical component of cardiac repolarization.

1. Cell Preparation:

  • Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).

  • Culture and plate the cells as described in Protocol 1.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

  • Follow the same procedure as in Protocol 1 to achieve the whole-cell configuration.

4. Voltage-Clamp Protocol:

  • Hold the membrane potential at -80 mV.

  • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

  • Repolarize the membrane to -50 mV for 2 seconds to record the characteristic large tail current, which is a measure of the hERG current.

  • Repeat this protocol at a frequency of approximately 0.05 Hz.

  • After obtaining a stable baseline, perfuse with increasing concentrations of this compound and measure the inhibition of the peak tail current.

  • To construct a concentration-response curve, normalize the inhibited current to the control current and fit the data with the Hill equation to determine the IC50 and Hill coefficient.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Electrophysiology Experiments cluster_analysis Data Analysis cell_prep Cell Preparation (Cardiomyocytes or HEK293 cells) patch_clamp Whole-Cell Patch-Clamp cell_prep->patch_clamp sol_prep Solution Preparation (Internal & External) sol_prep->patch_clamp nav_protocol Nav Channel Protocol (Tonic, Use-Dependent, Inactivation) patch_clamp->nav_protocol Apply Nav Voltage Steps herg_protocol hERG Channel Protocol (Tail Current) patch_clamp->herg_protocol Apply hERG Voltage Steps data_acq Data Acquisition nav_protocol->data_acq herg_protocol->data_acq quant_analysis Quantitative Analysis (IC50, Kinetics) data_acq->quant_analysis report Reporting & Visualization quant_analysis->report

Caption: Experimental workflow for electrophysiological characterization.

sodium_channel_inhibition cluster_channel Voltage-Gated Sodium Channel States cluster_drug This compound Action resting Resting (Closed) open Open (Activated) resting->open Depolarization open->resting Repolarization inactivated Inactivated (Closed) open->inactivated Sustained Depolarization inactivated->resting Repolarization drug This compound block Pore Block drug->block block->open Inhibits Na+ Influx block->inactivated May Stabilize Inactivated State

Caption: Mechanism of voltage-gated sodium channel inhibition.

References

application of 6-Benzoylheteratisine in analgesic research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Analgesic Research

Topic: Application of 6-Benzoylheteratisine and Related Compounds in Analgesic Research

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to 6-Benzoyl-2(3H)-benzothiazolone

6-benzoyl-2(3H)-benzothiazolone has been identified as a potent analgesic agent in several preclinical studies.[1] It represents a class of compounds that may exert their effects through multiple mechanisms, making them interesting candidates for the development of new pain therapeutics.

Mechanism of Action

Research suggests that the analgesic effect of 6-benzoyl-2(3H)-benzothiazolone is multifaceted. It is proposed to act peripherally by inhibiting the cyclooxygenase (COX) pathway, which is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Additionally, it may promote the release of endogenous opioid peptides, suggesting a potential interaction with the opioid system.[1] This dual mechanism could offer a broader spectrum of analgesia and potentially a more favorable side-effect profile compared to traditional analgesics.

Quantitative Data Summary

The analgesic efficacy of 6-benzoyl-2(3H)-benzothiazolone and related benzothiazole derivatives has been quantified in various animal models of pain. The following table summarizes key findings from the literature.

CompoundTest ModelDose/ConcentrationEfficacy (ED50 or % Inhibition)Reference
6-benzoyl-2(3H)-benzothiazolone (4a) Acetic Acid Writhing Test (Mice)100 mg/kg65% inhibition[1]
Koster's Test (Mice)100 mg/kg70% inhibition[1]
Carrageenan-induced Hyperalgesia100 mg/kg58% inhibition[1]
PGE2-induced Hyperalgesia100 mg/kg62% inhibition[1]
Benzothiazole Derivative 17c Analgesic Activity84 µM/kg (after 0.5h), 72 µM/kg (after 1h), 69 µM/kg (after 2h)ED50 values[2]
Benzothiazole Derivative 17g Analgesic Activity127 µM/kg (after 0.5h), 134 µM/kg (after 1h), 156 µM/kg (after 2h)ED50 values[2]
Benzothiazole Derivative 17i Analgesic Activity96 µM/kg (after 0.5h), 102 µM/kg (after 1h), 89 µM/kg (after 2h)ED50 values[2]

Experimental Protocols

Acetic Acid-Induced Writhing Test

This is a widely used and reliable method for screening peripherally acting analgesics.[3][4] The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of hind limbs) due to the release of inflammatory mediators.[4][5]

Materials:

  • Male Swiss albino mice (20-25 g)[6]

  • Test compound (e.g., 6-benzoyl-2(3H)-benzothiazolone)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)[6]

  • Acetic acid solution (0.7% in distilled water)[6]

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.[6]

  • Grouping: Randomly divide the animals into groups (n=8 per group): Vehicle control, Positive control, and Test compound groups (at various doses).[6]

  • Administration: Administer the vehicle, positive control, or test compound orally (p.o.).[6]

  • Induction of Writhing: Thirty minutes after drug administration, inject each mouse with 0.7% acetic acid (10 ml/kg) intraperitoneally (i.p.).[6]

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 10 minutes.[6] A writhe is characterized by the contraction of the abdominal muscles accompanied by the stretching of the hind limbs.[3]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula:

    % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Koster's Test (Modified)

This test is another model of visceral pain used to evaluate analgesic activity. It involves the intraperitoneal injection of an irritant to induce abdominal stretching.

Materials:

  • Male mice

  • Test compound

  • Vehicle

  • Positive control (e.g., Acetylsalicylic acid)

  • Irritant solution (e.g., Phenylquinone or Acetic Acid)

  • Syringes and needles

  • Observation chambers

Procedure:

  • Follow steps 1-3 from the Acetic Acid-Induced Writhing Test protocol.

  • Induction of Stretching: At a predetermined time after drug administration (e.g., 30 minutes), inject the irritant solution intraperitoneally.

  • Observation: Immediately after the injection, place the mice in individual observation chambers and count the number of abdominal stretching episodes over a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of protection against stretching for each group compared to the control group.

Visualizations

Signaling Pathways

opioid_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gαi/o & Gβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits K_channel K⁺ Channel G_protein->K_channel Gβγ activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Neurotransmitter->Analgesia

cox_pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX1_2 COX-1 & COX-2 Arachidonic_Acid->COX1_2 Substrate for PGH2 Prostaglandin H₂ (PGH₂) COX1_2->PGH2 Converts to NSAIDs NSAIDs / COX Inhibitors (e.g., 6-benzoyl-2(3H)-benzothiazolone) NSAIDs->COX1_2 Inhibit Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Isomerized to Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediate

Experimental Workflow

experimental_workflow start Start: Novel Compound Synthesis in_vitro In Vitro Screening (e.g., COX enzyme assay, receptor binding) start->in_vitro in_vivo In Vivo Analgesic Models (e.g., Writhing Test, Hot Plate Test) in_vitro->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vivo->pk_pd toxicology Toxicology and Safety Studies pk_pd->toxicology lead_optimization Lead Optimization toxicology->lead_optimization lead_optimization->in_vitro Iterate preclinical Preclinical Development lead_optimization->preclinical Proceed

References

6-Benzoylheteratisine: A Potent Tool for Investigating Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Ion Channel Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzoylheteratisine is a diterpenoid alkaloid derived from plants of the Aconitum genus. It has emerged as a valuable tool compound for the study of voltage-gated sodium channels (Nav). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets in a variety of physiological and pathological processes.[1] this compound provides a means to probe the function and pharmacology of these essential ion channels.

This document provides detailed application notes and experimental protocols for the use of this compound in ion channel research, with a focus on its inhibitory effects on voltage-gated sodium channels.

Mechanism of Action

This compound functions as an inhibitor of voltage-gated sodium channels.[1] Studies have demonstrated that it depresses neuronal activity by blocking these channels in a concentration- and frequency-dependent manner.[1][2] This activity-dependent blockade suggests that this compound may preferentially interact with open or inactivated channel states, a characteristic that can be exploited to study the gating mechanisms of Nav channels. The parent compound, heteratisine, is a significantly less potent inhibitor of sodium currents, highlighting the importance of the benzoyl group for the compound's activity.[1]

Signaling Pathway Diagram

6_Benzoylheteratisine_Mechanism_of_Action cluster_intracellular Intracellular Nav Voltage-Gated Sodium Channel (Nav) Na_ion_in Na+ Influx Nav->Na_ion_in Allows Benzoyl This compound Benzoyl->Nav Depolarization Membrane Depolarization Na_ion_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Quantitative Data

The following table summarizes the available quantitative data for the activity of this compound on neuronal preparations.

ParameterValueSpeciesPreparationReference
Effective Concentration Range0.01 - 10 µMRatHippocampal Slices[1][2]
EffectConcentration-dependent depression of orthodromic and antidromic population spikesRatHippocampal Slices[2]
EffectReduction of the peak amplitude of the sodium currentRatHippocampal Neurons[1]

Experimental Protocols

Protocol 1: Extracellular Recording of Stimulus-Evoked Population Spikes in Hippocampal Slices

This protocol is designed to assess the effect of this compound on neuronal excitability by measuring population spikes in brain tissue.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Rat hippocampal slices (400 µm thick)

  • Bipolar stimulating electrode

  • Glass recording microelectrode filled with aCSF

  • Standard electrophysiology rig with amplifier and data acquisition system

Procedure:

  • Prepare rat hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

  • Place the stimulating electrode in the Schaffer collateral-commissural pathway and the recording electrode in the stratum pyramidale of the CA1 region.

  • Deliver single voltage pulses to elicit population spikes. Adjust the stimulus intensity to produce a population spike of approximately 50% of the maximum amplitude.

  • Record baseline population spikes for at least 10-20 minutes to ensure a stable response.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF.

  • Bath-apply this compound at increasing concentrations (e.g., 0.01, 0.1, 1, 10 µM).

  • Record the population spike amplitude at each concentration, allowing sufficient time for the effect to stabilize.

  • To test for frequency-dependent effects, increase the stimulation frequency (e.g., from 0.1 Hz to 1 Hz) in the presence of the compound.

  • After the experiment, wash out the compound with aCSF to observe any reversal of the effect.

  • Analyze the data by measuring the amplitude of the population spike before and after drug application.

Experimental Workflow Diagram

Extracellular_Recording_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Slice_Prep Prepare Hippocampal Slices Recovery Slice Recovery in aCSF Slice_Prep->Recovery Placement Place Slice in Chamber Position Electrodes Recovery->Placement Baseline Record Baseline Population Spikes Placement->Baseline Drug_App Bath Apply This compound Baseline->Drug_App Recording Record Population Spikes at Different Concentrations Drug_App->Recording Washout Washout with aCSF Recording->Washout Analysis Measure Population Spike Amplitude Washout->Analysis Conclusion Determine Concentration- Dependent Effects Analysis->Conclusion

Caption: Workflow for extracellular recording experiments.

Protocol 2: Whole-Cell Patch-Clamp Recording of Sodium Currents

This protocol allows for the direct measurement of sodium currents in isolated neurons to characterize the inhibitory effects of this compound.

Materials:

  • This compound

  • Cultured hippocampal neurons or acutely dissociated neurons

  • External solution (containing physiological concentrations of ions)

  • Internal solution (pipette solution, containing a Cs-based solution to block K+ currents)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Prepare cultured or acutely dissociated hippocampal neurons.

  • Place the cell culture dish or coverslip with dissociated neurons on the stage of an inverted microscope.

  • Continuously perfuse the cells with the external solution.

  • Pull patch pipettes and fill them with the internal solution. The pipette resistance should be 3-5 MΩ.

  • Approach a neuron with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a negative holding potential (e.g., -80 mV) to keep the sodium channels in a closed state.

  • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.

  • Record baseline sodium currents for several minutes to ensure stability.

  • Prepare and apply different concentrations of this compound via the perfusion system.

  • At each concentration, record the sodium currents elicited by the same voltage-step protocol.

  • To investigate use-dependence, apply a train of depolarizing pulses in the presence of the compound.

  • After recording, wash out the compound to check for reversibility.

  • Analyze the data by measuring the peak amplitude of the inward sodium current before, during, and after drug application. Construct concentration-response curves to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of voltage-gated sodium channels. Its inhibitory and use-dependent properties make it particularly useful for studying the structure-function relationships and gating mechanisms of these channels. The protocols provided here offer a starting point for researchers to explore the effects of this compound in various experimental systems.

References

Application Notes & Protocols for the Quantification of 6-Benzoylheteratisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 6-Benzoylheteratisine, a diterpenoid alkaloid. The methodologies outlined below are based on established analytical techniques for related compounds and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum species. Accurate and precise quantification of this compound is crucial for various applications, including phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies in drug development. This document details two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation Workflow

A critical step in the analysis of this compound from complex matrices, such as plant material or biological fluids, is the initial sample preparation. The general workflow is depicted below.

Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Sample Cleanup (Optional) Sample Sample ExtractionSolvent Add Extraction Solvent (e.g., Methanol/Water) Sample->ExtractionSolvent Sonication Sonication / Vortexing ExtractionSolvent->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE If necessary Analysis Analytical Instrument Supernatant->Analysis Direct Injection Elution Elute Analyte SPE->Elution FinalExtract Final Extract Elution->FinalExtract FinalExtract->Analysis

Caption: General workflow for sample preparation of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in samples with relatively high concentrations of the analyte. It is a robust and cost-effective technique.

Experimental Protocol

3.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer is recommended. For example, 0.03 M ammonium hydrogen carbonate in water can be used as the aqueous phase.[1]

  • Detection Wavelength: Based on the benzoyl group, a detection wavelength of around 230-240 nm is appropriate.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

3.1.2. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.1.3. Sample Preparation

  • Plant Material:

    • Accurately weigh about 1.0 g of the powdered plant material.

    • Add 25 mL of 70% methanol.

    • Sonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Biological Fluids (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

3.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)95 - 105%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound at low concentrations or in complex matrices.

Experimental Protocol

4.1.1. Instrumentation and Conditions

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ of this compound, and the product ions will be specific fragments. These transitions need to be optimized by direct infusion of a standard solution.

4.1.2. Preparation of Standard and Sample Solutions

The preparation of standard and sample solutions follows a similar procedure as described for the HPLC-UV method, but with lower concentration ranges for the calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) due to the higher sensitivity of the LC-MS/MS technique.[3][4]

LC-MS/MS Workflow Diagram

LC_MS_MS_Workflow Sample_Injection Sample Injection UHPLC_Separation UHPLC Separation (C18 Column) Sample_Injection->UHPLC_Separation ESI_Source Electrospray Ionization (ESI+) UHPLC_Separation->ESI_Source Quadrupole_1 Quadrupole 1 (Q1) Precursor Ion Selection ESI_Source->Quadrupole_1 Collision_Cell Collision Cell (Q2) Fragmentation Quadrupole_1->Collision_Cell Quadrupole_3 Quadrupole 3 (Q3) Product Ion Selection Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_Acquisition Data Acquisition & Quantification Detector->Data_Acquisition

Caption: Workflow for LC-MS/MS analysis of this compound.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)90 - 110%

Summary of Quantitative Data

The following table provides a comparative summary of the two analytical methods for the quantification of this compound.

Table 3: Comparison of HPLC-UV and LC-MS/MS Methods

FeatureHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio
Selectivity ModerateHigh
Sensitivity µg/mL rangeng/mL to pg/mL range
Instrumentation Cost LowerHigher
Throughput HighHigh
Matrix Effect Less susceptibleMore susceptible
Application Routine QC, high conc. samplesTrace analysis, complex matrices

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, the expected concentration of the analyte, and the available instrumentation. For routine quality control of herbal products where the concentration is relatively high, HPLC-UV offers a reliable and cost-effective solution. For applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies or the analysis of trace amounts in complex biological matrices, LC-MS/MS is the preferred method. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own analytical methods for this compound.

References

Application Notes and Protocols for Butyrylcholinesterase Inhibition Assay Using 6-Benzoylheteratisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine.[1] While acetylcholinesterase (AChE) is the primary enzyme for this function in healthy individuals, BChE activity becomes more significant in certain pathological conditions, such as the later stages of Alzheimer's disease.[2] This makes BChE an attractive therapeutic target for the development of novel inhibitors.[2] This document provides a detailed protocol for determining the inhibitory potential of a test compound, exemplified by 6-Benzoylheteratisine, on BChE activity using the colorimetric Ellman's method.[3][4]

The assay is based on the hydrolysis of the substrate S-butyrylthiocholine iodide by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[4][5] The rate of TNB production is directly proportional to BChE activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials and Reagents

  • Butyrylcholinesterase (human, recombinant or from serum)

  • This compound (or other test inhibitor)

  • S-Butyrylthiocholine iodide (BTC)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipettes

  • Incubator set to 25°C or 37°C

Experimental Protocols

Preparation of Reagents
  • Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM stock solution of phosphate buffer and adjust the pH to 7.4.

  • Butyrylcholinesterase (BChE) Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity. A typical concentration is 50 mU/mL.[6]

  • S-Butyrylthiocholine iodide (BTC) Solution (10 mM): Dissolve an appropriate amount of BTC in phosphate buffer to make a 10 mM stock solution. Prepare fresh daily.

  • DTNB Solution (2 mM): Dissolve DTNB in phosphate buffer to make a 2 mM stock solution. Protect from light and prepare fresh.

  • This compound (Test Inhibitor) Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution.

  • Positive Control (e.g., Rivastigmine): Prepare a stock solution of a known BChE inhibitor, such as Rivastigmine, in DMSO.

Butyrylcholinesterase Inhibition Assay

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.[3]

  • Prepare Serial Dilutions of the Test Inhibitor:

    • Perform serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of concentrations to be tested. It is recommended to include a DMSO control (vehicle control).

  • Assay Plate Setup:

    • Add 40 µL of 100 mM Phosphate Buffer (pH 7.4) to each well.

    • Add 10 µL of the diluted test inhibitor solutions (or DMSO for the control wells) to the respective wells.

    • Add 10 µL of the BChE enzyme solution to all wells except for the blank. For the blank wells, add 10 µL of phosphate buffer.

    • Add 50 µL of 2 mM DTNB solution to all wells.

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

    • Incubate the plate at 25°C for 10 minutes.[3]

  • Initiate the Reaction and Measure Absorbance:

    • Initiate the enzymatic reaction by adding 100 µL of 10 mM BTC solution to all wells.

    • Immediately start measuring the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 20 minutes.[3] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes) and then measure the final absorbance.

Data Presentation and Analysis

The inhibitory activity of this compound is determined by calculating the percentage of BChE inhibition for each concentration of the inhibitor.

1. Calculation of Percent Inhibition:

The rate of the reaction (change in absorbance per minute, ΔAbs/min) is calculated from the linear portion of the kinetic curve.

  • % Inhibition = [ (Rate of Control - Rate of Inhibitor) / Rate of Control ] x 100

Where:

  • Rate of Control: The reaction rate in the absence of the inhibitor (with DMSO).

  • Rate of Inhibitor: The reaction rate in the presence of the test inhibitor.

2. Determination of IC50:

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.

Table 1: Example of Quantitative Data for Butyrylcholinesterase Inhibition by this compound

This compound (µM)Log [Inhibitor]Average ΔAbs/min% Inhibition
0 (Control)-0.1500
0.1-1.00.13510
10.00.10530
101.00.07550
1002.00.03080
10003.00.01590
IC50 (µM) 10

Visualizations

Butyrylcholinesterase Catalytic Pathway

The following diagram illustrates the enzymatic hydrolysis of butyrylthiocholine by butyrylcholinesterase.

BChE_Pathway BChE Butyrylcholinesterase (BChE) (Active Site: Ser198, His438, Glu325) Complex BChE-Butyrylthiocholine Complex BChE->Complex Binding Butyrate Butyrate BChE->Butyrate BTC Butyrylthiocholine (Substrate) BTC->Complex Acyl_BChE Acylated BChE Complex->Acyl_BChE Acylation (Release of Thiocholine) Acyl_BChE->BChE Deacylation (Release of Butyrate) Thiocholine Thiocholine Acyl_BChE->Thiocholine H2O H₂O H2O->Acyl_BChE

Caption: BChE enzymatic hydrolysis of butyrylthiocholine.

Experimental Workflow for BChE Inhibition Assay

This diagram outlines the key steps of the experimental protocol.

BChE_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_reagents Add buffer, inhibitor, BChE, and DTNB to plate prep_inhibitor->add_reagents prep_enzyme Prepare BChE solution prep_enzyme->add_reagents prep_reagents Prepare DTNB and BTC solutions start_reaction Add BTC to initiate reaction prep_reagents->start_reaction incubate Incubate for 10 min at 25°C add_reagents->incubate incubate->start_reaction measure_abs Measure absorbance at 412 nm (kinetic mode) start_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition determine_ic50 Determine IC50 value calc_inhibition->determine_ic50

Caption: Workflow for the BChE inhibition assay.

Mechanism of Colorimetric Detection

This diagram illustrates the chemical reaction leading to the color change measured in the assay.

Ellman_Reaction cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Reaction BTC Butyrylthiocholine Thiocholine Thiocholine BTC:s->Thiocholine:n + H₂O BChE BChE Butyrate Butyrate Thiocholine_color Thiocholine Thiocholine->Thiocholine_color DTNB DTNB (colorless) TNB TNB (yellow, Abs @ 412 nm) DTNB->TNB Thiocholine_color->TNB

Caption: Ellman's reaction for BChE activity detection.

References

Troubleshooting & Optimization

Technical Support Center: 6-Benzoylheteratisine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 6-Benzoylheteratisine.

Troubleshooting Guides

Synthesis of this compound and Related Diterpenoid Alkaloids

The total synthesis of complex diterpenoid alkaloids like this compound is a significant challenge due to their intricate, polycyclic, and densely functionalized structures.[1][2][3] Challenges often arise in the construction of the bridged ring systems and the stereoselective installation of functional groups.

Common Problems and Recommended Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low yield in C-H activation for N-C bond formation. - Inefficient catalyst turnover.- Steric hindrance around the target C-H bond.- Unfavorable reaction kinetics.- Screen different catalysts and ligands (e.g., Iodine-based reagents like PIDA).- Optimize reaction conditions (temperature, solvent, concentration).- Consider alternative strategies like a Hofmann-Löffler-Freytag (HLF) reaction.[1][2]
Failure of cascade reactions to form polycyclic systems. - Incorrect substrate conformation for the desired cyclization.- Unwanted side reactions, such as rearrangements or eliminations.- Insufficient reactivity of the starting material.- Modify the substrate to favor the desired cyclization pathway.- Use of protecting groups to block unwanted reactive sites.- Explore stepwise approaches instead of a one-pot cascade.
Difficulty in constructing the heptacyclic hetisine skeleton. - Ring strain in the target molecule.- Challenges in forming key C-C or C-N bonds, such as the N-C6 bond in the hetisine core.[3]- Employ strategies that manage ring strain, such as benzyne insertion approaches.[3]- Investigate photochemical methods for bond formation.- Utilize multi-step sequences that build the skeleton in a controlled manner.
Poor stereoselectivity in functional group installation. - Lack of effective stereocontrol in key reactions.- Epimerization of stereocenters under reaction conditions.- Use chiral auxiliaries or catalysts to direct stereochemistry.- Optimize reaction conditions (e.g., lower temperature) to minimize epimerization.- Consider enzymatic resolutions to separate stereoisomers.
Purification of this compound

The purification of this compound from either a reaction mixture or a natural extract can be challenging due to the presence of structurally similar alkaloids and other impurities.

Common Problems and Recommended Solutions

Problem Potential Cause(s) Recommended Solution(s)
Co-elution of structurally similar alkaloids in chromatography. - Similar polarity and functional groups of the alkaloids.- Inadequate resolution of the chromatographic system.- Employ high-resolution techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).- Utilize advanced separation techniques such as pH-zone-refining counter-current chromatography (CCC).[4][5]- Optimize the mobile phase composition and gradient for better separation.
Degradation of the compound during purification. - Sensitivity to pH, light, or temperature.- Presence of reactive impurities.- Work at low temperatures and protect from light.- Use buffered mobile phases to maintain a stable pH.- Perform a preliminary purification step to remove highly reactive impurities.
Low recovery of the target compound. - Irreversible adsorption onto the stationary phase.- Precipitation of the compound during solvent changes.- Choose a stationary phase with appropriate surface chemistry (e.g., cyanopropyl-bonded silica for alkaloids).[6]- Use silanol blockers in the mobile phase to reduce tailing and improve recovery.[6]- Ensure complete dissolution of the sample and avoid abrupt changes in solvent polarity.
Presence of unknown impurities in the final product. - Incomplete reaction or side reactions during synthesis.- Contaminants from solvents or reagents.- Use high-purity solvents and reagents.- Characterize impurities using techniques like LC-MS and NMR to identify their source.- Implement additional purification steps targeting the specific impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of heteratisine-type alkaloids?

A1: The primary challenges lie in the efficient construction of the complex, multiply-bridged heptacyclic skeleton.[3][7] Key difficulties include the stereoselective formation of multiple chiral centers and the strategic formation of key carbon-carbon and carbon-nitrogen bonds, often requiring innovative synthetic strategies and multi-step reaction sequences.[1][2]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 or a more polar phase like cyanopropyl) is a standard and effective method. For preparative scale and challenging separations of closely related alkaloids, pH-zone-refining counter-current chromatography (CCC) has been shown to be highly efficient, offering high loading capacity and good resolution.[4][5]

Q3: How can I improve the separation of this compound from other diterpenoid alkaloids?

A3: To improve separation, you can optimize the chromatographic conditions. This includes fine-tuning the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), adjusting the pH of the mobile phase to exploit differences in the pKa of the alkaloids, and trying different stationary phases with varying selectivities.[6] For particularly difficult separations, two-dimensional chromatography can be employed.

Q4: Are there any specific precautions to take regarding the stability of this compound during purification?

A4: While specific stability data for this compound is not extensively published, alkaloids, in general, can be sensitive to pH extremes and prolonged exposure to heat and light. It is advisable to work with buffered solutions, keep samples cool, and protect them from direct light to minimize potential degradation.

Experimental Protocols

Preparative Isolation of Diterpenoid Alkaloids using pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol is adapted from a method successfully used for the separation of diterpenoid alkaloids from Aconitum coreanum and can be adapted for this compound.[5]

1. Preparation of Two-Phase Solvent System and Sample Solution:

  • A typical two-phase solvent system for alkaloid separation is composed of petroleum ether-ethyl acetate-methanol-water.

  • The organic upper phase is made basic by adding a small concentration of triethylamine (e.g., 10 mM).

  • The aqueous lower phase is made acidic by adding a small concentration of hydrochloric acid (e.g., 10 mM).

  • The crude extract containing this compound is dissolved in a mixture of the upper and lower phases.

2. CCC Operation:

  • The CCC column is first filled with the stationary phase (either the upper or lower phase).

  • The apparatus is rotated at a suitable speed (e.g., 800 rpm).

  • The mobile phase is then pumped through the column at a specific flow rate.

  • After the system reaches hydrodynamic equilibrium, the sample solution is injected.

  • The effluent is monitored by a UV detector, and fractions are collected.

3. Fraction Analysis:

  • The collected fractions are analyzed by HPLC or TLC to identify those containing the pure this compound.

Data Presentation

Table 1: Purity and Yield of Diterpenoid Alkaloids from a Single CCC Separation Run

CompoundAmount from 3.5g Crude Extract (mg)Purity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine7497.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4
Data adapted from a study on Aconitum coreanum alkaloids, demonstrating the efficiency of the CCC method for separating complex alkaloid mixtures.[5]

Visualizations

Synthesis_Workflow cluster_challenges Potential Challenges Start Starting Materials Step1 Construction of Polycyclic Core Start->Step1 Step2 Key Bond Formations (e.g., C-H Activation, Cascade Reactions) Step1->Step2 Step3 Functional Group Interconversions Step2->Step3 Challenge1 Low Yields Step2->Challenge1 Challenge2 Stereocontrol Step2->Challenge2 Step4 Final Benzoylation Step3->Step4 Challenge3 Side Reactions Step3->Challenge3 End This compound Step4->End

Caption: A generalized workflow for the synthesis of this compound, highlighting key stages and potential challenges.

Purification_Workflow cluster_troubleshooting Troubleshooting Points Start Crude Product (from Synthesis or Extraction) Step1 Initial Purification (e.g., Solvent Extraction) Start->Step1 Step2 Column Chromatography (e.g., Silica Gel) Step1->Step2 Step3 High-Resolution Purification (HPLC or CCC) Step2->Step3 Trouble1 Co-elution of Impurities Step2->Trouble1 Trouble3 Low Recovery Step2->Trouble3 Step4 Crystallization / Final Isolation Step3->Step4 Step3->Trouble1 Trouble2 Compound Degradation Step3->Trouble2 End Pure this compound Step4->End

Caption: A typical workflow for the purification of this compound, indicating common troubleshooting points.

References

Technical Support Center: 6-Benzoylheteratisine Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Benzoylheteratisine isolation from Aconitum species. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant source is it typically isolated?

This compound is a diterpenoid alkaloid. It is most commonly isolated from the roots of plants belonging to the Aconitum genus, particularly Aconitum heterophyllum. These plants are a rich source of various diterpenoid alkaloids, many of which exhibit a broad spectrum of biological activities.[1][2]

Q2: What are the general steps involved in the isolation of this compound?

The general workflow for isolating this compound involves the following key stages:

  • Plant Material Preparation: Drying and grinding the plant material (typically roots) to increase the surface area for extraction.

  • Extraction: Utilizing a suitable solvent system to extract the crude alkaloids from the plant material.

  • Acid-Base Partitioning: Separating the alkaloids from other non-basic plant constituents.

  • Chromatographic Purification: Employing techniques like column chromatography to isolate this compound from the mixture of other alkaloids.

  • Purity Analysis: Using methods like High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compound.

Q3: What factors can influence the yield of this compound?

Several factors can impact the final yield of the isolated compound:

  • Plant Material Quality: The concentration of the alkaloid can vary depending on the plant's geographical origin, harvest time, and storage conditions.

  • Extraction Method and Solvent: The choice of solvent and extraction technique (e.g., maceration, Soxhlet, sonication) significantly affects the efficiency of alkaloid extraction.

  • pH Control during Extraction and Partitioning: As an alkaloid, the solubility of this compound is pH-dependent. Careful control of pH is crucial to prevent loss of the compound.

  • Chromatographic Conditions: The selection of the stationary phase, mobile phase, and column dimensions is critical for effective separation and purification.

  • Chemical Stability: The benzoyl ester group in this compound may be susceptible to hydrolysis under certain pH and temperature conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete extraction from plant material. 2. Degradation of alkaloids during extraction. 3. Loss of alkaloids during the acid-base partitioning process.1. Ensure the plant material is finely powdered. Increase extraction time or use a more efficient method like ultrasonication. Consider using a sequence of solvents with increasing polarity. 2. Avoid high temperatures during extraction, especially if using heat-reflux methods. Diterpenoid alkaloids can be sensitive to heat.[3] 3. Carefully monitor and adjust the pH during the acid-base extraction steps. Ensure complete precipitation or extraction at each stage. Perform multiple extractions with smaller volumes of solvent.
Poor Separation During Column Chromatography 1. Inappropriate choice of stationary or mobile phase. 2. Column overloading with the crude extract. 3. Improper column packing.1. For diterpenoid alkaloids, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier (e.g., ammonia or triethylamine) to reduce tailing of the alkaloid peaks.[4] 2. The amount of crude extract loaded onto the column should generally not exceed 1-5% of the weight of the stationary phase. 3. Ensure the column is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.
Presence of Multiple Impurities in the Final Product 1. Incomplete separation from other closely related alkaloids. 2. Degradation of the target compound on the column.1. Use gradient elution during column chromatography to improve the resolution of compounds with similar polarities. Consider using a different type of stationary phase, such as alumina, which can be basic, neutral, or acidic.[5] 2. Some alkaloids can degrade on silica gel. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Loss of Benzoyl Group (Hydrolysis) 1. Exposure to strongly acidic or basic conditions. 2. High temperatures during processing.1. Use mild acidic and basic conditions during extraction and partitioning. Avoid prolonged exposure to extreme pH values. 2. Perform all evaporation steps at reduced pressure and moderate temperatures to minimize thermal degradation. The stability of benzoyl esters can be enhanced in the presence of certain aromatic esters.[6]

Experimental Protocols

General Extraction and Fractionation of Diterpenoid Alkaloids from Aconitum heterophyllum

This protocol is a general procedure adapted from the literature for the extraction of diterpenoid alkaloids from Aconitum heterophyllum.[4] The specific yield of this compound is not reported in this particular study, but this procedure will yield a fraction containing this alkaloid.

Materials:

  • Dried and powdered roots of Aconitum heterophyllum

  • Ethanol:water (1:1 v/v)

  • n-hexane

  • Chloroform

  • Ethyl acetate

  • n-butanol

  • Distilled water

  • Rotary evaporator

  • Sonication bath

Procedure:

  • Extract the dried root powder (e.g., 2.6 kg) with an ethanol:water mixture (1:1 v/v, 3 x 8 L) at room temperature using sonication for 30 minutes at 40°C, followed by percolation for 12 hours. Repeat the extraction three times.

  • Combine the percolates and evaporate the solvent under reduced pressure at 50°C to obtain the hydro-alcoholic extract.

  • Dissolve the hydro-alcoholic extract in distilled water (e.g., 303 g in 2 L).

  • Perform sequential liquid-liquid partitioning of the aqueous solution with the following solvents (3 x 500 mL each):

    • n-hexane

    • Chloroform

    • Ethyl acetate

    • n-butanol

  • Evaporate the solvent from each fraction to obtain the respective extracts. The chloroform fraction is reported to be rich in diterpenoid alkaloids.[4]

Column Chromatography for Purification

Materials:

  • Chloroform fraction from the extraction step

  • Silica gel (60-120 mesh)

  • Chloroform

  • Methanol

  • Glass column

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack it into a glass column.

  • Dissolve the chloroform fraction (e.g., 2.6 g) in a minimal amount of chloroform.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in chloroform. Start with 100% chloroform and gradually increase the concentration of methanol.

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the compound of interest (identified by comparison with a standard if available, or by further spectroscopic analysis).

  • Evaporate the solvent from the combined fractions to obtain the purified compound.

HPLC-DAD for Quantitative Analysis

Instrumentation and Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: Diode-Array Detector, monitoring at the UV absorbance maximum of this compound.

  • Quantification: Based on a calibration curve generated from a pure standard of this compound.

Data Presentation

Table 1: Solvent Partitioning Yields from Aconitum heterophyllum Hydro-alcoholic Extract

FractionYield (g) from 303 g of Hydro-alcoholic ExtractPercentage Yield (%)
n-hexane0.270.09
Chloroform3.121.03
Ethyl acetate2.080.69
n-butanol63.5020.96
Water152.4050.30

Data adapted from a study on Aconitum heterophyllum. The chloroform fraction is expected to contain this compound.[4]

Visualizations

Experimental_Workflow Start Dried & Powdered Aconitum Roots Extraction Extraction (Ethanol:Water 1:1) Start->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 Partitioning Liquid-Liquid Partitioning (n-hexane, Chloroform, Ethyl acetate, n-butanol) Evaporation1->Partitioning Fractions Collection of Solvent Fractions Partitioning->Fractions Chloroform_Fraction Chloroform Fraction (Rich in Alkaloids) Fractions->Chloroform_Fraction Select Chloroform Column_Chromatography Column Chromatography (Silica Gel, Chloroform:Methanol gradient) Chloroform_Fraction->Column_Chromatography TLC_Monitoring TLC Monitoring of Fractions Column_Chromatography->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Evaporation2 Final Solvent Evaporation Combine_Fractions->Evaporation2 Pure_Compound Purified this compound Evaporation2->Pure_Compound HPLC_Analysis Purity Analysis (HPLC-DAD) Pure_Compound->HPLC_Analysis Troubleshooting_Logic Low_Yield Low Final Yield Check_Extraction Incomplete Extraction? Low_Yield->Check_Extraction Check_Partitioning Loss during Partitioning? Low_Yield->Check_Partitioning Check_Purification Loss during Purification? Low_Yield->Check_Purification Check_Degradation Compound Degradation? Low_Yield->Check_Degradation Solution_Extraction Optimize Extraction: - Finer Powder - Increase Time/Sonication - Solvent Polarity Check_Extraction->Solution_Extraction Solution_Partitioning Optimize Partitioning: - Precise pH Control - Multiple Extractions Check_Partitioning->Solution_Partitioning Solution_Purification Optimize Chromatography: - Correct Stationary/Mobile Phase - Avoid Overloading Check_Purification->Solution_Purification Solution_Degradation Minimize Degradation: - Avoid High Temperatures - Use Mild pH - Consider Alternative Stationary Phase Check_Degradation->Solution_Degradation

References

Technical Support Center: 6-Benzoylheteratisine Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-benzoylheteratisine in electrophysiology experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during electrophysiological recordings with this compound, a known blocker of voltage-gated sodium channels.

Q1: I am not seeing any effect of this compound on my cells. What could be the reason?

A1: There are several potential reasons for a lack of effect:

  • Inappropriate Cell Type: Ensure the cells you are using express voltage-gated sodium channels that are sensitive to this compound. The compound has been shown to be effective in rat hippocampal neurons.[1]

  • Concentration: this compound typically shows effects in the micromolar range (0.01-10 µM).[1] Verify that your final concentration in the bath solution is correct.

  • Compound Stability: Ensure the stability and purity of your this compound stock solution. Prepare fresh solutions and protect them from light and excessive temperature fluctuations.

  • Application Method: For bath application, ensure adequate perfusion to allow the compound to reach the cells. For local application, ensure the perfusion pipette is positioned correctly and the flow rate is appropriate.

  • Frequency of Stimulation: The blocking effect of this compound is frequency-dependent, meaning it is more pronounced with higher frequencies of stimulation.[1] If you are using a low stimulation frequency, the blocking effect may be minimal.

Q2: My recordings are very noisy. How can I reduce the noise?

A2: Noise is a common issue in electrophysiology. Here are some steps to identify and mitigate noise sources:

  • Grounding: Improper grounding is a primary source of noise. Ensure all equipment is connected to a common ground. Check for and eliminate any ground loops.

  • Electrical Interference: Identify and turn off any unnecessary electrical equipment in the vicinity of your rig, such as centrifuges, vortexers, or fluorescent lights.

  • Faraday Cage: Use a Faraday cage to shield your setup from external electromagnetic interference.

  • Pipette and Holder: Ensure the pipette holder is clean and dry. A dirty or wet holder can be a significant source of noise. Use freshly pulled pipettes for each recording.

  • Solutions: Filter all your solutions to remove any particulate matter that could introduce noise.

Q3: I am having trouble forming a stable gigaohm seal. What can I do?

A3: Achieving a stable gigaohm seal is crucial for high-quality recordings. Here are some troubleshooting tips:

  • Pipette Quality: Use high-quality borosilicate glass capillaries to pull your pipettes. The tip of the pipette should be smooth and clean. Fire-polishing the pipette tip can sometimes help.

  • Cell Health: Ensure your cells are healthy. Unhealthy or dying cells will have compromised membranes, making it difficult to form a good seal.

  • Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean. Release the pressure just before touching the cell membrane.

  • Gentle Suction: Apply gentle and brief suction to form the seal. Excessive or prolonged suction can damage the cell membrane.

  • Vibrations: Minimize vibrations in your setup. Use an anti-vibration table and ensure that all components of your rig are securely fastened.

Q4: My whole-cell patch is unstable and the access resistance is increasing over time. What could be the cause?

A4: Maintaining a stable whole-cell configuration can be challenging. Here are some potential causes and solutions:

  • Cell Dialysis: The contents of your pipette solution will dialyze into the cell, which can affect cell health and recording stability over time. Include ATP and GTP in your internal solution to support cellular metabolism.

  • Pipette Clogging: The pipette tip can become clogged during the recording, leading to an increase in access resistance. Ensure your internal solution is well-filtered.

  • Mechanical Drift: Any mechanical drift in the micromanipulator or the stage can cause the pipette to move relative to the cell, leading to an unstable patch. Ensure your setup is mechanically stable.

  • Solution Osmolarity: Mismatched osmolarity between your internal and external solutions can cause cell swelling or shrinking, leading to patch instability. Check and adjust the osmolarity of your solutions.

Q5: I am observing a "rundown" of the sodium current over time, even in my control recordings. How can I prevent this?

A5: Current rundown can be caused by several factors:

  • Washout of Intracellular Components: As mentioned above, essential intracellular components can be washed out during whole-cell recording. Using the perforated patch technique can help mitigate this issue by preserving the integrity of the cytoplasm.

  • Enzymatic Degradation: Intracellular proteases can degrade ion channels. Including protease inhibitors in your internal solution may help to reduce rundown.

  • Metabolic State of the Cell: A decline in the metabolic state of the cell can lead to a decrease in channel activity. Ensure your recording solutions contain necessary metabolites like ATP and GTP.

Data Presentation

CompoundChannel Type/CurrentIC50Source
Guan-fu base SVentricular Sodium Current3.48 µM[2]
Guanfu base ALate Sodium Current (INa,L)1.57 µM[1]
Guanfu base ATransient Sodium Current (INa,T)21.17 µM[1]
LappaconitineNav1.727.67 µM[3]
AconitineMuscarinic Receptor Binding20 µM[4]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Currents

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. Add 2 mM Mg-ATP and 0.3 mM Na-GTP to the internal solution just before use.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

2. Cell Preparation:

  • Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Transfer a coverslip to the recording chamber and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).

3. Pipette Fabrication:

  • Pull patch pipettes from thin-walled borosilicate glass capillaries using a micropipette puller.

  • The ideal pipette resistance for whole-cell recordings is typically between 3-7 MΩ when filled with the internal solution.

4. Establishing a Whole-Cell Configuration:

  • Approach a healthy-looking cell with the patch pipette while applying gentle positive pressure.

  • Once the pipette touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • After a stable gigaohm seal is formed, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

5. Data Acquisition:

  • Clamp the cell at a holding potential of -80 mV.

  • To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

  • To study the frequency-dependent block by this compound, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) before and after drug application.

  • Record and analyze the data using appropriate software (e.g., pCLAMP, AxoGraph).

Visualizations

Signaling Pathway of this compound

G This compound This compound Voltage-Gated Sodium Channel Voltage-Gated Sodium Channel This compound->Voltage-Gated Sodium Channel blocks Sodium Influx Sodium Influx Voltage-Gated Sodium Channel->Sodium Influx mediates Neuronal Depolarization Neuronal Depolarization Sodium Influx->Neuronal Depolarization causes Action Potential Firing Action Potential Firing Neuronal Depolarization->Action Potential Firing triggers

Caption: Mechanism of this compound action on neuronal excitability.

Experimental Workflow for Electrophysiology

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell Culture Cell Culture Form Giga-seal Form Giga-seal Cell Culture->Form Giga-seal Solution Preparation Solution Preparation Solution Preparation->Form Giga-seal Pipette Pulling Pipette Pulling Pipette Pulling->Form Giga-seal Establish Whole-Cell Establish Whole-Cell Form Giga-seal->Establish Whole-Cell Record Baseline Record Baseline Establish Whole-Cell->Record Baseline Apply Drug Apply Drug Record Baseline->Apply Drug Record Drug Effect Record Drug Effect Apply Drug->Record Drug Effect Data Extraction Data Extraction Record Drug Effect->Data Extraction Statistical Analysis Statistical Analysis Data Extraction->Statistical Analysis Result Interpretation Result Interpretation Statistical Analysis->Result Interpretation

Caption: Workflow for a typical electrophysiology experiment.

Troubleshooting Logic for No Drug Effect

G No Drug Effect No Drug Effect Correct Cell Type? Correct Cell Type? No Drug Effect->Correct Cell Type? Correct Concentration? Correct Concentration? Correct Cell Type?->Correct Concentration? Yes Check Cell Line Check Cell Line Correct Cell Type?->Check Cell Line No Compound Stable? Compound Stable? Correct Concentration?->Compound Stable? Yes Recalculate Dilution Recalculate Dilution Correct Concentration?->Recalculate Dilution No Adequate Stimulation? Adequate Stimulation? Compound Stable?->Adequate Stimulation? Yes Prepare Fresh Stock Prepare Fresh Stock Compound Stable?->Prepare Fresh Stock No Increase Frequency Increase Frequency Adequate Stimulation?->Increase Frequency No Problem Solved Problem Solved Adequate Stimulation?->Problem Solved Yes Check Cell Line->Problem Solved Recalculate Dilution->Problem Solved Prepare Fresh Stock->Problem Solved Increase Frequency->Problem Solved

Caption: A logical approach to troubleshooting a lack of drug effect.

References

Technical Support Center: Overcoming Solubility Issues with 6-Benzoylheteratisine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 6-Benzoylheteratisine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a diterpenoid alkaloid with the chemical formula C29H37NO6[1]. Like many complex natural products, it possesses a large, hydrophobic structure, which often leads to poor solubility in aqueous solutions. This limited solubility can hinder its use in biological assays and preclinical studies, impacting the assessment of its therapeutic potential.

Q2: What are the initial steps I should take to dissolve this compound?

A2: Start with common organic solvents in which compounds with similar structures are often soluble. These include dimethyl sulfoxide (DMSO), ethanol, and methanol. It is crucial to begin with small quantities and observe the solubility before preparing a larger stock solution.

Q3: Are there any general strategies to enhance the solubility of poorly soluble compounds like this compound?

A3: Yes, several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs.[2][3][4][5][6] These include the use of co-solvents, pH modification, cyclodextrin complexation, solid dispersions, and particle size reduction.[3][4][7][8]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.

Problem: this compound is not dissolving in my desired solvent.

Solution Workflow:

Solubility_Workflow cluster_0 Initial Solubility Testing start Start with this compound Powder solvent_selection Select Initial Solvent (e.g., DMSO, Ethanol, Methanol) start->solvent_selection dissolution_attempt Attempt Dissolution (Vortex, Gentle Heating) solvent_selection->dissolution_attempt solubility_check Is it Soluble? dissolution_attempt->solubility_check stock_solution Prepare Stock Solution solubility_check->stock_solution Yes troubleshoot Proceed to Troubleshooting solubility_check->troubleshoot No

Caption: Initial workflow for dissolving this compound.

Detailed Steps:

  • Initial Solvent Selection: Based on the chemical structure of this compound, begin with polar aprotic solvents like DMSO or alcohols such as ethanol or methanol.

  • Dissolution Technique: Add a small amount of the selected solvent to a pre-weighed amount of this compound. Vortex the mixture thoroughly. Gentle heating (e.g., 37°C) can be applied, but monitor for any signs of compound degradation.

  • Observation: Visually inspect the solution for any undissolved particles. If the compound dissolves completely, you can proceed to prepare your stock solution. If not, proceed to the advanced troubleshooting methods below.

Advanced Troubleshooting Strategies

If initial attempts fail, consider the following formulation strategies. The choice of method will depend on the specific requirements of your experiment (e.g., in vitro assay, in vivo study).

The addition of a water-miscible organic solvent (co-solvent) can significantly increase the aqueous solubility of a lipophilic compound.[6][9]

Experimental Protocol: Co-solvent Method

  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

  • Gradually add your aqueous buffer or media to the organic stock solution while vortexing.

  • Observe for any precipitation. The final concentration of the organic solvent should be kept as low as possible to avoid toxicity in biological systems. A typical starting point is a final concentration of 1-5% organic solvent.

Quantitative Data: Common Co-solvents

Co-solventPropertiesTypical Final Concentration in Aqueous Solution
DMSOPolar aprotic< 1% (for cell-based assays)
EthanolPolar protic1-5%
PEG 400Polyethylene glycol5-20%
Propylene GlycolDihydroxy alcohol5-20%

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).

  • Add the this compound powder directly to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. This process can take several hours.

  • Filter the solution to remove any undissolved material.

Quantitative Data: Common Cyclodextrins

CyclodextrinPropertiesTypical Concentration Range
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High water solubility, low toxicity2-40% (w/v)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High water solubility, used in approved drug formulations2-30% (w/v)

For ionizable compounds, adjusting the pH of the solution can increase solubility. The structure of this compound contains a tertiary amine, which can be protonated at acidic pH, potentially increasing its aqueous solubility.

Experimental Protocol: pH Adjustment

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add this compound to each buffer and determine the solubility.

  • Use a pH meter to accurately measure the pH.

  • Be mindful that the final formulation's pH must be compatible with your experimental system.

Decision-Making Pathway for Solubility Enhancement

Solubility_Enhancement_Pathway cluster_1 Troubleshooting Pathway start_troubleshoot Insoluble in Initial Solvent is_in_vitro In Vitro Experiment? start_troubleshoot->is_in_vitro is_in_vivo In Vivo Experiment? is_in_vitro->is_in_vivo No cosolvent Try Co-solvent System (e.g., DMSO, Ethanol) is_in_vitro->cosolvent Yes solid_dispersion Consider Solid Dispersion (e.g., with PVP, PEG) is_in_vivo->solid_dispersion Yes cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) cosolvent->cyclodextrin ph_modification Attempt pH Modification (Acidic Buffers) cyclodextrin->ph_modification lipid_formulation Explore Lipid-Based Formulation (e.g., SEDDS) solid_dispersion->lipid_formulation

References

optimizing dosage and administration of 6-Benzoylheteratisine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a limited amount of publicly available in vivo data specifically for 6-Benzoylheteratisine. The information provided in this technical support center is largely extrapolated from studies on related aconitine alkaloids, primarily aconitine. Researchers should use this information as a preliminary guide and exercise caution. The toxicological properties of aconitine alkaloids necessitate careful dose-finding studies, starting with very low doses.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for in vivo studies with this compound?

A1: Due to the absence of specific data for this compound, it is advisable to begin with extremely low, sub-pharmacological doses and perform a dose-ranging study to determine the maximum tolerated dose (MTD). For the related compound, aconitine, the lowest published lethal dose (LDLo) in mice is 1 mg/kg orally and 0.100 mg/kg intraperitoneally.[1] A starting dose significantly lower than these values is strongly recommended.

Q2: Which animal models are suitable for in vivo studies of this compound?

A2: The choice of animal model will depend on the specific research question. However, based on studies of related compounds, mice and rats, particularly Sprague-Dawley rats, are commonly used for pharmacokinetic and toxicity studies of aconitine alkaloids.[2][3]

Q3: What are the potential signs of toxicity to monitor for during in vivo experiments?

A3: Aconitine alkaloids are known cardiotoxins and neurotoxins.[4] Close monitoring of the animals is crucial. Potential signs of toxicity, extrapolated from aconitine studies, include:

  • Neurological: Paresthesia, numbness (particularly of the face and limbs), muscle weakness, and convulsions.[1]

  • Cardiovascular: Hypotension, palpitations, bradycardia, tachycardia, and other arrhythmias.[1][5]

  • Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea.[1]

  • General: Lethargy, changes in respiration, and hypothermia.

Q4: How should this compound be formulated for in vivo administration?

A4: The formulation will depend on the chosen administration route and the physicochemical properties of this compound. For parenteral routes, the compound should be dissolved in a sterile, isotonic vehicle. The use of solubilizing agents may be necessary, but their potential toxicity must also be considered. It is critical to ensure the final formulation is clear and free of particulates.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High mortality or severe adverse events at initial doses. The starting dose is too high due to the potent toxicity of aconitine-like compounds.Immediately cease administration and redesign the dose-ranging study with significantly lower starting doses. Review the LD50 and toxic dose data for related compounds like aconitine for guidance.[1]
No observable therapeutic effect. The administered dose is below the therapeutic window. The compound may have poor bioavailability via the chosen route.If no toxicity is observed, consider a cautious dose-escalation study. Evaluate alternative administration routes that may offer better bioavailability (e.g., intravenous vs. oral).[2]
Inconsistent results between animals. Variability in drug administration (e.g., incorrect injection technique). Differences in animal age, weight, or health status. Formulation instability or inhomogeneity.Ensure all personnel are properly trained in the chosen administration technique. Standardize animal characteristics for each experimental group. Prepare fresh formulations for each experiment and ensure thorough mixing.
Precipitation of the compound upon injection. The compound has low solubility in the chosen vehicle at the prepared concentration.Re-evaluate the formulation. Consider using a different vehicle or adding a non-toxic solubilizing agent. Prepare a more dilute solution if possible.

Experimental Protocols

General Dose-Ranging and MTD Study Protocol (Based on Aconitine Alkaloid Principles)

Objective: To determine the maximum tolerated dose (MTD) of this compound in the selected animal model.

Materials:

  • This compound

  • Appropriate sterile vehicle (e.g., saline, PBS, or a solution with a solubilizing agent like Tween 80 or DMSO, diluted to a non-toxic final concentration)

  • Animal model (e.g., male and female Sprague-Dawley rats, 8-10 weeks old)

  • Syringes and needles appropriate for the chosen administration route

Methodology:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Dose Selection: Based on the toxicity data of related compounds like aconitine, select a starting dose that is at least one to two orders of magnitude lower than the lowest reported toxic dose. For example, a starting dose of 0.001 mg/kg could be considered.

  • Dose Escalation: Employ a dose-escalation scheme (e.g., a modified Fibonacci sequence) for subsequent dose groups.

  • Administration: Administer a single dose of this compound to a small group of animals (n=3-5 per sex per dose group) via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage). Include a vehicle control group.

  • Observation: Closely monitor the animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 24-48 hours. Record all observations, including changes in behavior, appearance, and any adverse events.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

  • Necropsy: A gross necropsy of all animals at the end of the study can provide additional information on potential target organs of toxicity.

Summary of Aconitine Toxicity Data in Rodents
Animal ModelAdministration RouteLD50 / LDLoReference
MiceOral1 mg/kg (LDLo)[1]
MiceIntraperitoneal0.100 mg/kg (LDLo)[1]
RatsIntravenous0.064 mg/kg (LD50)[1]
RatsIntraperitoneal0.250 mg/kg (LDLo)[1]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Literature Review (Related Compounds) B Dose Selection (Start Low) A->B C Formulation Development B->C D Animal Acclimatization C->D E Dose Administration D->E F Clinical Observation & Data Collection E->F G Determine MTD F->G H Pharmacokinetic Analysis (if applicable) F->H I Histopathology F->I

Caption: A generalized workflow for in vivo studies of novel compounds.

troubleshooting_logic Start Adverse Event Observed? HighMortality High Mortality? Start->HighMortality Yes NoEffect No Effect Observed? Start->NoEffect No InconsistentResults Inconsistent Results? HighMortality->InconsistentResults No Action_Stop Stop Experiment & Re-evaluate Dose HighMortality->Action_Stop Yes NoEffect->InconsistentResults No Action_Escalate Cautious Dose Escalation NoEffect->Action_Escalate Yes Action_ReviewProtocol Review Administration & Formulation Protocols InconsistentResults->Action_ReviewProtocol Yes

Caption: A decision tree for troubleshooting common in vivo experimental issues.

References

Technical Support Center: Diterpenoid Alkaloid Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diterpenoid alkaloid research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, isolation, structural elucidation, and pharmacological evaluation of this complex class of natural products.

Frequently Asked Questions (FAQs)

Extraction & Stability

Question: My diterpenoid alkaloid yield is consistently low. What are the common pitfalls during extraction?

Answer: Low yields of diterpenoid alkaloids can stem from several factors. Firstly, the choice of solvent is critical; while methanol and ethanol are effective for a broad range of alkaloids, the polarity should be optimized for your specific target compounds.[1] An acidic aqueous extraction can be efficient for forming alkaloid salts, but may also extract a large amount of water-soluble impurities.[1] Conversely, using only non-polar solvents might not efficiently extract the more polar alkaloids.

A significant pitfall is the degradation of the alkaloids during the extraction process. Many diterpenoid alkaloids are sensitive to heat and pH changes.[2] Prolonged exposure to high temperatures during solvent evaporation can lead to hydrolysis of ester groups, which is a common feature of many bioactive diterpenoid alkaloids, significantly altering their structure and activity.[3] Traditional processing methods for medicinal plants containing these alkaloids, such as soaking or boiling, are often intended to hydrolyze these ester groups to reduce toxicity.[3]

Troubleshooting Tips:

  • Solvent Selection: Experiment with solvent systems of varying polarities. A preliminary liquid-liquid extraction with solvents of increasing polarity can help to fractionate the extract and enrich the desired alkaloids.[1]

  • Temperature Control: Use low-temperature evaporation techniques like a rotary evaporator under reduced pressure to concentrate your extracts. Avoid prolonged heating.[4]

  • pH Monitoring: If using acid-base extraction methods, carefully control the pH to avoid degradation of sensitive functional groups.

  • Storage: Store extracts and purified compounds at low temperatures, protected from light and moisture, to prevent degradation over time.[2]

Separation & Purification

Question: I'm struggling to separate a complex mixture of diterpenoid alkaloids with very similar structures. What are the best chromatographic techniques for this?

Answer: The separation of structurally similar diterpenoid alkaloids is a significant challenge due to their often subtle differences in polarity and structure.[5][6] Traditional column chromatography may not provide sufficient resolution. Two powerful techniques for this purpose are Vacuum Liquid Chromatography (VLC) and pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC).

VLC is an efficient and inexpensive method that uses a vacuum to accelerate the flow of the mobile phase through a dry-packed column, leading to faster separations.[7][8] It is particularly useful for the fractionation of crude extracts.[6][9]

pH-ZRCCC is a liquid-liquid chromatographic technique that separates ionizable compounds, like alkaloids, based on their pKa values and hydrophobicity.[10][11] This method can yield highly purified compounds from complex mixtures in a single step.[12][13][14]

Comparison of Separation Techniques

FeatureVacuum Liquid Chromatography (VLC)pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC)
Principle Adsorption chromatography on a dry-packed column with vacuum-assisted solvent flow.Liquid-liquid partition chromatography based on pKa and hydrophobicity.[10]
Sample Loading Can handle both small and large sample sizes.[5][7]High sample loading capacity, often in gram quantities.[11]
Resolution Good for initial fractionation of complex mixtures.[6]Excellent for separating compounds with minor structural differences.[12]
Speed Faster than traditional column chromatography.[7][8]Can be a lengthy process depending on the separation.
Solvent Consumption Relatively low.[7]Can be high due to the biphasic solvent system.

Question: My VLC separation is not giving good resolution. What can I do to improve it?

Answer: Poor resolution in VLC can be due to several factors. The choice of adsorbent and the solvent gradient are critical. Using TLC-grade silica gel (10-40 µm) is recommended for better separation.[8] The column should be dry-packed under vacuum to ensure maximum density and a uniform bed.[8] The sample can be loaded as a solution or pre-adsorbed onto a small amount of the stationary phase.[8] A stepwise gradient of increasing solvent polarity is crucial. It is important to pull the column dry between each fraction to maintain the separation bands.[8]

Structural Elucidation

Question: I am having difficulty interpreting the NMR spectra of my diterpenoid alkaloid. The signals are heavily overlapped. What are some common issues and solutions?

Answer: The complex, polycyclic structures of diterpenoid alkaloids, with numerous stereocenters, often lead to crowded and overlapping signals in 1D NMR spectra, making interpretation challenging.[15][16]

Troubleshooting NMR Analysis:

  • 2D NMR Techniques: Rely on a suite of 2D NMR experiments. COSY will help identify proton-proton couplings, while HSQC and HMBC are essential for correlating protons with their directly attached and long-range carbons, respectively.[17] NOESY experiments can reveal through-space correlations, which are invaluable for determining the stereochemistry.[17]

  • Solvent Choice: Recording spectra in different solvents can sometimes induce differential shifts in proton signals, helping to resolve overlapping resonances.

  • High-Field NMR: If available, using a higher field NMR spectrometer will provide better signal dispersion and simplify spectral analysis.

  • Quantitative NMR (qNMR): For quantifying components in a mixture, 2D qNMR techniques like HSQC can be optimized for accuracy and efficiency, even for complex mixtures.[18]

Typical NMR Acquisition Parameters for Diterpenoid Alkaloids:

Parameter1D ¹H NMR1D ¹³C NMR2D HSQC2D HMBC
Pulse Program zg30 or zgprzgpg30hsqcedetgpsisp2.3hmbcgplpndqf
Relaxation Delay (D1) 2.0 s2.0 s1.5 s2.0 s
Acquisition Time (AQ) ~3-4 s~1-2 s~0.1-0.2 s~0.2-0.3 s
Number of Scans (NS) 16-641024-40964-1616-64
Spectral Width (SW) 12-16 ppm220-240 ppmF2: 12-16 ppm, F1: 200-220 ppmF2: 12-16 ppm, F1: 220-240 ppm

Note: These are general starting points and should be optimized for the specific instrument and sample.[19][20][21][22]

Question: The fragmentation pattern of my diterpenoid alkaloid in the mass spectrometer is very complex and doesn't show a clear molecular ion. How can I get better data?

Answer: Diterpenoid alkaloids often exhibit complex fragmentation in mass spectrometry, which can make it difficult to determine the molecular weight and structure.[23]

Troubleshooting Mass Spectrometry Analysis:

  • Soft Ionization Techniques: Use soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to increase the abundance of the protonated molecule [M+H]⁺.[24]

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments on the [M+H]⁺ ion to obtain characteristic fragment ions. The neutral losses of small molecules like water, methanol, acetic acid, and benzoic acid are often diagnostic for specific functional groups and their positions on the alkaloid skeleton.[23][25]

  • High-Resolution Mass Spectrometry (HRMS): Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass measurements of the parent and fragment ions. This allows for the determination of the elemental composition and helps to distinguish between isobaric compounds.[23][25][26]

  • Calibration: Ensure the mass spectrometer is properly calibrated to avoid errors in mass accuracy.[24]

Pharmacological Studies

Question: My diterpenoid alkaloid is showing high cytotoxicity in a bioassay for another activity, making the results uninterpretable. How can I work around this?

Answer: The inherent toxicity of many diterpenoid alkaloids is a major pitfall in pharmacological studies.[3] Diester-diterpenoid alkaloids, in particular, are known to be potent neurotoxins and cardiotoxins.[3] This cytotoxicity can mask other biological activities in vitro.

Strategies to Mitigate Cytotoxicity Interference:

  • Dose-Response Analysis: Conduct a preliminary cytotoxicity assay to determine the concentration range where the compound is not overtly toxic to the cells. Subsequent bioassays for other activities should be performed at concentrations below the toxic threshold.

  • Structural Modification: If possible, semi-synthetic modification of the alkaloid can reduce its toxicity. For example, hydrolysis of the ester groups at C8 and C14 often leads to a significant decrease in toxicity.[3]

  • Targeted Assays: Utilize cell-free or target-based assays where possible to avoid general cytotoxicity effects.

  • Immunoassays: For detection and quantification, developing specific immunoassays can be a robust method that is not affected by the compound's toxicity.[27]

Question: I am observing inconsistent results in my bioassays. Could my compounds be interfering with the assay itself?

Answer: Yes, natural products, including diterpenoid alkaloids, can interfere with bioassays through various mechanisms, leading to false-positive or false-negative results.[28]

Common Bioassay Interference Mechanisms:

  • Redox Activity: Phenolic groups, if present, can be redox-active and interfere with assays that rely on redox chemistry.[28]

  • Aggregation: Some compounds can form aggregates at higher concentrations, which can non-specifically inhibit enzymes.[28]

  • Reactivity: Certain functional groups in the alkaloids might react with assay reagents or target proteins.[29]

  • Light Scattering/Fluorescence: If your assay has an optical readout, the inherent color or fluorescence of your compound could interfere.

Troubleshooting Bioassay Interference:

  • Control Experiments: Run appropriate controls, including testing the compound in the absence of the biological target, to identify assay artifacts.

  • Vary Compound Concentration: Assay interference is often concentration-dependent. A non-linear dose-response curve might indicate an artifact.

  • Orthogonal Assays: Confirm any "hits" using a different assay that works on a different principle.

Experimental Protocols & Workflows

Workflow for the Isolation and Purification of Diterpenoid Alkaloids

G Isolation and Purification Workflow A Plant Material (e.g., Aconitum, Delphinium) B Extraction (e.g., Maceration with MeOH/EtOH) A->B C Crude Alkaloid Extract B->C D Acid-Base Partitioning C->D E Enriched Alkaloid Fraction D->E F Initial Fractionation (Vacuum Liquid Chromatography) E->F G Semi-pure Fractions F->G H Purification (e.g., pH-ZRCCC, Prep-HPLC) G->H I Pure Diterpenoid Alkaloids H->I

A generalized workflow for isolating diterpenoid alkaloids.
Detailed Protocol: Vacuum Liquid Chromatography (VLC) for Diterpenoid Alkaloid Fractionation

  • Column Preparation:

    • Use a sintered glass Büchner funnel.

    • Dry pack the funnel with TLC-grade silica gel (10-40 µm) under vacuum to ensure a compact and even bed.[7][8]

    • Pour a low-polarity solvent (e.g., hexane) over the adsorbent and reapply the vacuum to settle the packing. Suck the column dry.[8]

  • Sample Loading:

    • Dissolve the enriched alkaloid fraction in a minimal amount of a suitable solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, pre-adsorb the sample onto a small amount of silica gel, allow the solvent to evaporate, and then carefully add the dried powder as a uniform layer on top of the column.[8]

  • Elution:

    • Begin elution with a low-polarity solvent (e.g., 100% hexane).

    • Apply a gentle vacuum to draw the solvent through the column.

    • Collect the eluate as the first fraction. It is crucial to suck the column dry after collecting each fraction.[8]

    • Increase the solvent polarity in a stepwise manner (e.g., increasing percentages of ethyl acetate in hexane, followed by increasing percentages of methanol in ethyl acetate).

    • Collect fractions for each solvent polarity step. The volume of each fraction can vary (e.g., 10-100 mL).[8]

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing compounds of interest and to pool fractions with similar profiles for further purification.

Logical Flow for Structural Elucidation

G Structural Elucidation Flowchart A Pure Compound B High-Resolution Mass Spectrometry (HRMS) A->B D 1D NMR (¹H, ¹³C, DEPT) A->D C Determine Molecular Formula B->C F 2D NMR (COSY, HSQC, HMBC) C->F E Identify Functional Groups and Carbon Skeleton Type D->E E->F G Establish Planar Structure F->G H 2D NMR (NOESY/ROESY) G->H I Determine Relative Stereochemistry H->I J Final Structure I->J

References

Validation & Comparative

Unveiling the Receptor Selectivity of 6-Benzoylheteratisine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmacology, understanding the precise interactions of a compound with its biological targets is paramount for drug development and safety assessment. This guide provides a comprehensive comparison of the receptor binding profile of 6-Benzoylheteratisine, a diterpenoid alkaloid of the Aconitum genus. While specific cross-reactivity data for this compound is limited, this analysis consolidates the available information on its primary target and draws comparisons with related aconitine alkaloids to infer a potential off-target profile. This guide is intended for researchers, scientists, and drug development professionals.

Primary Target and Mechanism of Action

Emerging research indicates that the primary pharmacological target of this compound and its parent compound, heteratisine, is the voltage-gated sodium channel (VGSC) . Unlike some other Aconitum alkaloids that activate these channels, this compound is reported to be a deactivator of VGSCs [1]. This mode of action is consistent with the antiarrhythmic properties observed for heteratisine, which acts as a Na+-channel blocker in cardiomyocytes[2]. The blockade of these channels leads to a reduction in the influx of sodium ions, thereby modulating cellular excitability. This is a key mechanism for its potential therapeutic effects.

Cross-Reactivity Profile: A Comparative Approach

Direct and comprehensive cross-reactivity screening data for this compound against a wide panel of receptors is not extensively available in published literature. To provide a predictive assessment of its potential off-target interactions, we can examine the known cross-reactivity of the well-studied and structurally related Aconitum alkaloid, aconitine . Aconitine is known to possess a high affinity for voltage-gated sodium channels but has also been reported to interact with other receptors, albeit with lower affinity. It is crucial to note that these are inferences and dedicated screening for this compound is required for confirmation.

Receptor/TargetThis compound (Inferred Activity)Aconitine (Reported Ki/IC50)Class of ReceptorPotential Physiological Implication of Interaction
Voltage-Gated Sodium Channels (VGSCs) Primary Target (Deactivator) High affinity (nM range)Ion ChannelModulation of neuronal and cardiac excitability
β-Adrenergic ReceptorsPossible weak interactionData not consistently availableG-Protein Coupled ReceptorModulation of cardiac function, smooth muscle relaxation
5-HT2 ReceptorsPossible weak interactionData not consistently availableG-Protein Coupled ReceptorInvolvement in mood, appetite, and sleep regulation
Muscarinic Acetylcholine ReceptorsPossible weak interactionData not consistently availableG-Protein Coupled ReceptorRegulation of parasympathetic nervous system

Note: The table above is a predictive summary based on the known pharmacology of the Aconitum alkaloid class. The Ki/IC50 values for aconitine at off-targets are not consistently reported and can vary between studies. This highlights the need for direct experimental validation for this compound.

Experimental Protocols

To determine the binding affinity and cross-reactivity of a compound like this compound, a variety of in vitro assays can be employed. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Voltage-Gated Sodium Channels

This assay is a standard method to determine the binding affinity of a test compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for voltage-gated sodium channels.

Materials:

  • Membrane preparations from cells expressing the desired subtype of voltage-gated sodium channel (e.g., Nav1.5).

  • A specific radioligand for the channel, such as [³H]batrachotoxinin-A 20-α-benzoate ([³H]BTX).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, and 5.5 mM glucose).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Multi-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound (this compound).

  • Equilibrium: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membrane fragments with the bound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cross-Reactivity Screening using a Receptor Panel Assay

To assess the selectivity of a compound, it is often screened against a panel of common receptors, ion channels, and enzymes.

Objective: To identify potential off-target binding of this compound.

Methodology: This is typically performed by a specialized contract research organization (CRO). The test compound is submitted for screening against a predefined panel of targets (e.g., the Eurofins SafetyScreen44 or similar). The assays are usually competitive binding assays using radioligands specific for each target. The results are reported as the percent inhibition at a fixed concentration of the test compound (e.g., 10 µM). Significant inhibition (typically >50%) warrants further investigation to determine the IC50 or Ki value.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Compound) incubation Incubate Components prep_reagents->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Radioligand Binding Assay Workflow

Sodium_Channel_Signaling cluster_membrane Cell Membrane vgsc Voltage-Gated Sodium Channel intracellular Intracellular Na+ vgsc->intracellular extracellular Extracellular Na+ extracellular->vgsc Influx depolarization Membrane Depolarization depolarization->vgsc Opens benzoylheteratisine This compound benzoylheteratisine->vgsc Blocks

Mechanism of VGSC Blockade

Conclusion

References

Reproducibility of In Vitro and In Vivo Studies with 6-Benzoylheteratisine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available scientific data regarding the biological activities of 6-benzoylheteratisine, a diterpenoid alkaloid. Due to a lack of specific published in vitro (IC50) and in vivo (ED50) quantitative data for this compound, this document leverages data from closely related diterpenoid alkaloids to provide a comparative context for its potential analgesic and anti-inflammatory properties. The reproducibility of the studies cited herein is contingent on the detailed experimental protocols provided.

Introduction to this compound

This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum species[1]. Like other alkaloids in its class, it is recognized for its potential pharmacological activities, including analgesic and anti-inflammatory effects[2][3][4]. A key mechanism of action identified for this compound is the deactivation of voltage-gated sodium (Na+) channels, which is a common target for analgesic compounds[1].

Comparative Analysis of Diterpenoid Alkaloids

To contextualize the potential efficacy of this compound, this guide presents data from studies on other diterpenoid alkaloids with demonstrated analgesic and anti-inflammatory activities. Lappaconitine, another C18-diterpenoid alkaloid from Aconitum species, serves as a primary comparator due to its established analgesic properties[1][3].

Table 1: In Vivo Analgesic Activity of Diterpenoid Alkaloids
CompoundAnimal ModelAssayRoute of AdministrationEffective Dose (ED50)ComparatorReference
LappaconitineRatSpinal Nerve Ligation (Neuropathic Pain)Subcutaneous1.1 mg/kg (mechanical allodynia)-
LappaconitineRatSpinal Nerve Ligation (Neuropathic Pain)Subcutaneous1.6 mg/kg (thermal hyperalgesia)-
LappaconitineRatBone Cancer PainSubcutaneous2.0 mg/kg (mechanical allodynia)-
AconitineMouseHot Plate TestNot Specified0.3 mg/kg & 0.9 mg/kgAspirin (200 mg/kg)[4]
AconitineMouseAcetic Acid-Induced WrithingNot Specified0.3 mg/kg & 0.9 mg/kgAspirin (200 mg/kg)[4]

Note: The lack of direct quantitative data for this compound necessitates the use of related compounds for comparative purposes. The analgesic activities of various diterpenoid alkaloids from Aconitum baikalensis have been shown to be comparable to sodium metamizole[2].

Experimental Protocols

To ensure the reproducibility of the findings presented in this guide, detailed methodologies for key experiments are provided below.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This assay is a widely used model for screening peripheral analgesic activity.

Principle: Intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic abdominal constrictions and stretching (writhing). The efficacy of an analgesic compound is determined by its ability to reduce the number of writhes.

Procedure:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-10 per group):

    • Vehicle control (e.g., normal saline)

    • Positive control (e.g., Diclofenac sodium, 10 mg/kg)

    • Test groups (various doses of the test compound, e.g., this compound).

  • Administration: The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% (v/v) solution of acetic acid in distilled water is injected intraperitoneally at a volume of 10 ml/kg body weight.

  • Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted over a 15-20 minute period. A writhe is defined as a contraction of the abdominal muscles accompanied by stretching of the hind limbs.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100.

  • The ED50 (the dose that produces 50% of the maximum effect) can be determined by regression analysis of the dose-response data.

In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After 1-2 hours of pre-treatment, cells are stimulated with LPS (1 µg/mL). A vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only) are included.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • After 5-10 minutes of incubation at room temperature, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated as follows: % Inhibition = [(Nitrite in LPS-stimulated group - Nitrite in test group) / Nitrite in LPS-stimulated group] x 100.

  • The IC50 (the concentration that causes 50% inhibition of NO production) can be calculated from the concentration-response curve.

  • Cell Viability Assay: A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams are provided in Graphviz DOT language.

Analgesic_Mechanism Diterpenoid_Alkaloids Diterpenoid Alkaloids (e.g., this compound) Voltage_Gated_Na_Channels Voltage-Gated Na+ Channels (e.g., NaV1.7) Diterpenoid_Alkaloids->Voltage_Gated_Na_Channels Deactivates Na_Influx Na+ Influx Voltage_Gated_Na_Channels->Na_Influx Allows Depolarization Neuronal Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia Inhibition leads to

Caption: Proposed analgesic mechanism of this compound.

Anti_Inflammatory_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay RAW_Cells RAW 264.7 Macrophages NO_Production Nitric Oxide (NO) Production RAW_Cells->NO_Production LPS LPS Stimulation LPS->RAW_Cells Test_Compound This compound (or other diterpenoid alkaloids) Test_Compound->RAW_Cells Griess_Assay Griess Assay for Nitrite NO_Production->Griess_Assay IC50 IC50 Determination Griess_Assay->IC50 Mice Mice Writhing_Response Writhing Response Mice->Writhing_Response Acetic_Acid Acetic Acid Injection Acetic_Acid->Mice Test_Compound_Vivo This compound (or other diterpenoid alkaloids) Test_Compound_Vivo->Mice Counting_Writhes Counting of Writhes Writhing_Response->Counting_Writhes ED50 ED50 Determination Counting_Writhes->ED50

Caption: Experimental workflows for assessing anti-inflammatory and analgesic activities.

Conclusion

While direct and reproducible quantitative data for the in vitro and in vivo activities of this compound are currently limited in the accessible scientific literature, its classification as a diterpenoid alkaloid and its known mechanism of action on sodium channels suggest a strong potential for analgesic and anti-inflammatory effects. The comparative data from related compounds like lappaconitine and aconitine provide a valuable framework for understanding its potential potency. The detailed experimental protocols included in this guide are intended to facilitate future research and ensure the generation of reproducible data to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to utilize these standardized methods to contribute to a more complete understanding of this promising natural compound.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Acylated Diterpenoid Alkaloids as Potent Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of C-6 acylated diterpenoid alkaloids, using a series of esterified delpheline derivatives as a representative model. Delpheline, a lycoctonine-type C19-diterpenoid alkaloid, shares structural similarities with the hetisine-type C20-diterpenoid alkaloid heteratisine. The insights gleaned from the C-6 modifications of delpheline offer valuable guidance for the rational design of novel and potent cytotoxic agents based on related diterpenoid alkaloid scaffolds.

The data presented herein is based on a study that synthesized and evaluated a series of C-6 esterified delpheline analogs for their in vitro cytotoxicity against various human cancer cell lines. This analysis highlights the critical role of the C-6 acyl group in conferring and modulating the cytotoxic potential of these complex natural products.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic activities of the parent compound, delpheline, and its C-6 acylated analogs were evaluated against a panel of four human cancer cell lines: A549 (lung carcinoma), DU145 (prostate carcinoma), KB (nasopharyngeal carcinoma), and KB-VIN (vincristine-resistant nasopharyngeal carcinoma). The results, presented as EC50 values (the concentration of the compound that causes 50% inhibition of cell growth), are summarized in the table below.

CompoundR Group at C-6A549 (EC50, µM)DU145 (EC50, µM)KB (EC50, µM)KB-VIN (EC50, µM)Average EC50 (µM)
1 (Delpheline)H> 40> 40> 40> 40> 40
4 4-Chlorobenzoyl10.39.59.89.79.83
12 3,4-Methylenedioxybenzoyl12.511.810.911.211.6
15 3-Fluorobenzoyl15.414.912.15.612.0
16 4-Fluorobenzoyl14.813.711.55.311.3
19 3,5-Difluorobenzoyl16.215.113.46.212.7
20 4-Benzyloxybenzoyl9.99.19.69.79.57
21 3-Fluoro-4-(trifluoromethyl)benzoyl9.88.99.59.49.41
22 4-Fluoro-3-methylbenzoyl13.112.510.84.210.15

Data extracted from "Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line"[1][2].

Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxic data reveals several key SAR trends for the C-6 acylated delpheline analogs:

  • Essentiality of the C-6 Acyl Group: The parent compound, delpheline, which possesses a free hydroxyl group at the C-6 position, was found to be inactive against all tested cancer cell lines (EC50 > 40 µM). In stark contrast, the introduction of various acyl groups at this position resulted in a significant increase in cytotoxic potency. This strongly indicates that the C-6 acylation is a critical determinant for the cytotoxic activity of this class of diterpenoid alkaloids.[1][2]

  • Influence of Substituents on the Benzoyl Ring:

    • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, on the benzoyl ring generally led to high potency. For instance, compounds 4 (4-chlorobenzoyl), 21 (3-fluoro-4-(trifluoromethyl)benzoyl), and 20 (4-benzyloxybenzoyl) were among the most potent analogs across all cell lines.[1]

    • Fluorine substitution: Fluorine substitution on the benzoyl ring had a notable effect, particularly in the drug-resistant KB-VIN cell line. Compounds 15 (3-fluorobenzoyl), 16 (4-fluorobenzoyl), 19 (3,5-difluorobenzoyl), and 22 (4-fluoro-3-methylbenzoyl) exhibited significantly greater potency against the vincristine-resistant KB-VIN cells compared to the parental KB cell line, suggesting a potential to overcome certain mechanisms of drug resistance.[1]

  • Steric and Electronic Effects: The diverse range of substituents on the benzoyl ring highlights the complex interplay of steric and electronic factors in modulating cytotoxic activity. The high potency of compounds with bulky groups like benzyloxy (20 ) suggests that the binding pocket can accommodate larger substituents.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key findings of the structure-activity relationship study, emphasizing the importance of the C-6 acylation for cytotoxic activity.

SAR_Diterpenoid_Alkaloids cluster_core Diterpenoid Alkaloid Core (Delpheline) cluster_modification Modification at C-6 cluster_activity Biological Activity cluster_substituents C-6 Substituents Core Delpheline Scaffold Modification C-6 Position Core->Modification Site of Acylation Activity Cytotoxicity Modification->Activity Modulates NoAcyl No Acyl Group (Free -OH) NoAcyl->Activity Low to No Activity Acyl Acyl Group (e.g., Benzoyl) Acyl->Activity Increased Activity

Caption: Structure-activity relationship of C-6 modified delpheline analogs.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and cytotoxic evaluation of the C-6 acylated delpheline analogs.

General Synthetic Procedure for C-6 Esterification

The C-6 esterified derivatives of delpheline were synthesized through a straightforward acylation reaction. A general procedure is outlined below:

  • Reactant Preparation: To a solution of delpheline (1 equivalent) in an anhydrous solvent such as pyridine or dichloromethane, the corresponding acyl chloride or anhydride (1.1-1.5 equivalents) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired C-6 acylated delpheline analog.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Cytotoxicity Assay

The in vitro cytotoxicity of the synthesized compounds was determined using a sulforhodamine B (SRB) assay. This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, consequently, cell viability.

  • Cell Culture: Human cancer cell lines (A549, DU145, KB, and KB-VIN) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specific duration (e.g., 72 hours). A vehicle control (DMSO) and a positive control (a known cytotoxic drug like paclitaxel) are included in each assay.

  • Cell Fixation and Staining: After the incubation period, the cells are fixed with a solution of trichloroacetic acid (TCA). The fixed cells are then washed with water and stained with a 0.4% (w/v) solution of SRB in 1% acetic acid.

  • Absorbance Measurement: The unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The EC50 value is determined from the dose-response curves generated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow, from the synthesis of the analogs to the determination of their cytotoxic activity.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Delpheline Reaction C-6 Acylation Start->Reaction Purification Column Chromatography Reaction->Purification Characterization Spectroscopic Analysis (NMR, HRMS) Purification->Characterization Treatment Compound Treatment Characterization->Treatment Synthesized Analogs CellCulture Cancer Cell Line Culture CellCulture->Treatment SRB_Assay SRB Cytotoxicity Assay Treatment->SRB_Assay DataAnalysis EC50 Determination SRB_Assay->DataAnalysis

Caption: Workflow for synthesis and cytotoxic evaluation of delpheline analogs.

References

A Comparative Analysis of the Analgesic Potency of 6-Benzoylheteratisine Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic potency of the novel compound 6-Benzoylheteratisine against the well-established analgesic drugs, morphine and aspirin. The information is intended to offer a preliminary assessment for researchers and professionals in the field of drug discovery and development.

Disclaimer: Publicly available experimental data on the analgesic potency of this compound is limited. The ED50 value presented for this compound is a hypothetical estimate based on the analgesic activity of similar heterocyclic compounds and is included for comparative illustration. Further experimental validation is required to determine its precise analgesic profile.

Quantitative Comparison of Analgesic Potency

The following table summarizes the median effective dose (ED50) of this compound (hypothetical), morphine, and aspirin in common preclinical models of pain. The ED50 value represents the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates a higher potency.

DrugAnalgesic AssayAnimal ModelRoute of AdministrationED50 (mg/kg)
This compound Acetic Acid-Induced WrithingMouseIntraperitoneal (i.p.)15 (Hypothetical)
Morphine Hot Plate TestMouseIntraperitoneal (i.p.)~5-10
Tail-Flick TestRatSubcutaneous (s.c.)~3-5
Acetic Acid-Induced WrithingMouseIntraperitoneal (i.p.)~0.5-1
Aspirin Acetic Acid-Induced WrithingMouseOral (p.o.)~150-200[1]
Hot Plate TestMouseOral (p.o.)>400 (low efficacy)
Tail-Flick TestRatOral (p.o.)>300 (low efficacy)

Experimental Protocols

Standardized animal models are crucial for the preclinical assessment of analgesic drugs. The following are detailed methodologies for three commonly employed assays.

Hot Plate Test

The hot plate test is a method used to evaluate the response to thermal pain and is particularly sensitive to centrally acting analgesics.[2]

  • Apparatus: A heated plate with a controllable temperature, typically set between 50-55°C. The animal is confined to the surface by a transparent cylinder.[2]

  • Procedure:

    • The baseline latency to a pain response (e.g., licking of the hind paw, jumping) is determined for each animal before drug administration.

    • The test compound (e.g., this compound), a standard drug (e.g., morphine), or a vehicle is administered through the appropriate route.

    • At predetermined time intervals after drug administration, the animal is placed on the hot plate.

    • The latency to the first sign of a pain response is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Endpoint: An increase in the latency to respond to the thermal stimulus compared to the baseline or vehicle-treated group indicates an analgesic effect.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[1]

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.[1][3]

  • Procedure:

    • The animal is gently restrained, and its tail is positioned over the heat source.

    • The baseline time taken for the animal to flick its tail away from the heat is recorded.

    • The test substance is administered.

    • The tail-flick latency is measured again at specific time points post-administration. A cut-off time is employed to avoid tissue injury.

  • Endpoint: A significant increase in the time it takes for the animal to flick its tail is indicative of analgesia.

Acetic Acid-Induced Writhing Test

This model is used to assess visceral pain and is sensitive to both centrally and peripherally acting analgesics.[4]

  • Procedure:

    • Animals are pre-treated with the test compound, a standard drug (e.g., aspirin or morphine), or a vehicle.

    • After a specific absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[4][5]

    • The number of writhes is counted for a defined period (e.g., 15-30 minutes) following the acetic acid injection.[5]

  • Endpoint: A reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group signifies an analgesic effect.

Visualizing Experimental Workflow and Pain Signaling

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_testing Testing Phase cluster_analysis Data Analysis animal_groups Animal Grouping baseline Baseline Measurement (e.g., Paw Licking Latency) animal_groups->baseline drug_admin Drug Administration (Test/Standard/Vehicle) baseline->drug_admin place_on_hotplate Place on Hot Plate (50-55°C) drug_admin->place_on_hotplate Absorption Period observe Observe and Record Latency to Response place_on_hotplate->observe compare_latencies Compare Latencies (Post- vs. Pre-treatment) observe->compare_latencies statistical_analysis Statistical Analysis compare_latencies->statistical_analysis

Caption: Workflow of the Hot Plate Test for Analgesia Assessment.

pain_signaling_pathway cluster_periphery Peripheral Tissue cluster_nociceptor Nociceptor cluster_spinal_cord Spinal Cord cluster_brain Brain injury Tissue Injury/ Inflammation mediators Release of Inflammatory Mediators (e.g., Prostaglandins) injury->mediators activation Nociceptor Activation mediators->activation transmission Signal Transmission to Second-Order Neurons activation->transmission Ascending Pathway perception Pain Perception transmission->perception

Caption: Simplified Ascending Pain Signaling Pathway.

References

Evaluating the Therapeutic Index of 6-Benzoylheteratisine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic index of 6-Benzoylheteratisine, a diterpenoid alkaloid, against a related compound, aconitine, and a conventional antiarrhythmic drug, quinidine. Due to the limited direct experimental data on the therapeutic index of this compound, this guide leverages data from structurally and functionally similar compounds to provide a comprehensive analysis for research and drug development purposes.

Comparative Analysis of Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose.

The therapeutic index is calculated as the ratio of the 50% lethal dose (LD50) or toxic dose (TD50) to the 50% effective dose (ED50).

TI = LD50 / ED50

The following table summarizes the available quantitative data for aconitine and quinidine, which serve as comparators for evaluating the potential therapeutic index of this compound and other related diterpenoid alkaloids.

CompoundClassLD50 (mice, oral)ED50 (antiarrhythmic)Calculated Therapeutic Index (TI)
AconitineDiterpenoid Alkaloid1 mg/kgNot availableNarrow (inferred)
QuinidineClass Ia Antiarrhythmic263 mg/kg (rat, oral)60.1 µmol/kg (mouse, IV)Wide (inferred)
HeteratisineDiterpenoid AlkaloidLess toxic than Quinidine5-20 mg/kg (mammals)Potentially Favorable

Note: Direct LD50 and ED50 values for this compound are not currently available in published literature. Aconitine, a highly toxic diterpenoid alkaloid, is known to have a very narrow therapeutic index[1][2]. Heteratisine, a related C19-norditerpenoid alkaloid, is reported to be more cardioselective and less toxic than quinidine, with an active dosage range of 5 to 20 mg/kg for its antiarrhythmic and antifibrillatory activities.[3] Quinidine, a classic antiarrhythmic drug, has a wider therapeutic margin, although it is also associated with significant side effects.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP) based on OECD Guideline 425

This protocol outlines the steps for determining the LD50 of a substance administered orally to mice. The Up-and-Down Procedure is designed to minimize the number of animals required.

Materials:

  • Test substance (e.g., this compound)

  • Vehicle for administration (e.g., saline, corn oil)

  • Healthy, young adult mice (8-12 weeks old), typically females as they are often more sensitive.

  • Oral gavage needles

  • Syringes

  • Animal cages

  • Calibrated balance

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions for at least 5 days. House animals individually. Fast mice overnight (with access to water) before dosing.

  • Dose Preparation: Prepare a stock solution or suspension of the test substance in the chosen vehicle. Subsequent dilutions are made from this stock.

  • Initial Dosing:

    • Select a starting dose based on preliminary data or, if none is available, a default value (e.g., 175 mg/kg).

    • Administer the dose to a single mouse via oral gavage.

  • Observation: Observe the animal for signs of toxicity and mortality continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and then daily for a total of 14 days.

  • Sequential Dosing:

    • If the first animal survives, the dose for the next animal is increased by a factor of 3.2.

    • If the first animal dies, the dose for the next animal is decreased by a factor of 3.2.

    • The interval between dosing animals is typically 48 hours.

  • Stopping Criteria: The test is stopped when one of the following is met:

    • Three consecutive animals survive at the upper dose limit.

    • Five reversals in outcome have occurred.

    • A total of 15 animals have been tested.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method from the pattern of survivals and deaths.

Evaluation of Antiarrhythmic Efficacy (ED50) - Aconitine-Induced Arrhythmia Model in Rats

This protocol describes a method to induce cardiac arrhythmias in rats using aconitine and to evaluate the efficacy of a test compound in preventing or reversing these arrhythmias.

Materials:

  • Test substance (e.g., this compound)

  • Aconitine solution

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Healthy adult rats (e.g., Wistar or Sprague-Dawley)

  • ECG recording equipment with needle electrodes

  • Intravenous (IV) infusion pump and catheters

  • Surgical instruments for catheter placement

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain a stable body temperature. Insert an IV catheter into a suitable vein (e.g., femoral or jugular vein) for drug administration.

  • ECG Monitoring: Place ECG electrodes subcutaneously to monitor the cardiac rhythm continuously. Record a baseline ECG for at least 15 minutes before any drug administration.

  • Induction of Arrhythmia:

    • Infuse a solution of aconitine intravenously at a constant rate. The dose of aconitine required to consistently induce ventricular arrhythmias needs to be predetermined in a pilot study (a reported induction dose is 625 µg/kg).

    • Observe the ECG for the onset of arrhythmias, such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Administration of Test Substance (Prophylactic Protocol):

    • Administer different doses of the test substance (prepared in a suitable vehicle) intravenously to different groups of rats a set time before the start of the aconitine infusion.

    • A control group receives only the vehicle.

    • Record the time to the onset of the first sustained arrhythmia for each animal.

  • Administration of Test Substance (Therapeutic Protocol):

    • Once a stable arrhythmia is induced by aconitine, administer different doses of the test substance intravenously.

    • A control group receives only the vehicle.

    • Observe for the conversion of the arrhythmia back to a normal sinus rhythm and the duration of this effect.

  • Data Analysis:

    • The ED50 is the dose of the test substance that protects 50% of the animals from developing arrhythmias (prophylactic) or reverses the arrhythmia in 50% of the animals (therapeutic).

    • The ED50 can be calculated using probit analysis or other appropriate statistical methods based on the dose-response data.

Signaling Pathways and Mechanisms of Action

Diterpenoid Alkaloids (e.g., this compound, Aconitine)

Diterpenoid alkaloids primarily exert their effects by modulating the function of voltage-gated sodium channels (VGSCs) in excitable cells, including cardiomyocytes. Aconitine is a well-known activator of these channels, leading to an influx of sodium ions, delayed repolarization, and subsequent arrhythmias. In contrast, some other diterpenoid alkaloids, including this compound, have been shown to act as inhibitors of Na+ channels[4]. This inhibitory action is believed to be the basis for their potential antiarrhythmic effects.

Diterpenoid_Alkaloid_Pathway cluster_membrane Cardiomyocyte Membrane cluster_drugs Drug Action cluster_effects Cellular Effects Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_in Na+ Influx Na_channel->Na_in Ca_channel L-type Calcium Channel Ca_in Ca2+ Influx Ca_channel->Ca_in K_channel Potassium Channel Depolarization Prolonged Depolarization Na_in->Depolarization K_out K+ Efflux K_out->K_channel Aconitine Aconitine Aconitine->Na_channel Activates Benzoylheteratisine This compound Benzoylheteratisine->Na_channel Inhibits Stabilization Membrane Stabilization Benzoylheteratisine->Stabilization Repolarization Delayed Repolarization Depolarization->Repolarization Arrhythmia Arrhythmia Repolarization->Arrhythmia AntiArrhythmia Anti-arrhythmic Effect Stabilization->AntiArrhythmia

Caption: Mechanism of action of diterpenoid alkaloids on cardiomyocyte ion channels.

Quinidine

Quinidine is a Class Ia antiarrhythmic agent that primarily blocks the fast inward sodium current (INa) in cardiomyocytes. This action decreases the rate of depolarization (Phase 0 of the cardiac action potential) and prolongs the action potential duration. By slowing conduction and increasing the refractory period, quinidine can terminate and prevent reentrant arrhythmias. It also affects potassium and calcium channels to some extent.

Quinidine_Pathway cluster_membrane Cardiomyocyte Membrane cluster_drug Drug Action cluster_effects Electrophysiological Effects Na_channel Voltage-Gated Sodium Channel (Nav1.5) Phase0 Decreased Phase 0 Slope Na_channel->Phase0 K_channel Potassium Channels (IKr, IKs) APD Prolonged Action Potential Duration K_channel->APD Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel Blocks ERP Increased Effective Refractory Period APD->ERP AntiArrhythmia Anti-arrhythmic Effect ERP->AntiArrhythmia Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_toxicity Phase 2: Toxicity Assessment cluster_efficacy Phase 3: Efficacy Assessment cluster_analysis Phase 4: Data Analysis and Conclusion A Literature Review & Compound Characterization B Protocol Design (LD50 & ED50) A->B C Animal Acclimatization & Health Screening B->C D Acute Oral Toxicity Study (OECD 425) C->D H Aconitine-Induced Arrhythmia Model C->H E Dose Administration (Up-and-Down Procedure) D->E F Observation & Data Collection (14 days) E->F G LD50 Calculation F->G L Therapeutic Index Calculation (LD50 / ED50) G->L I Test Compound Administration H->I J ECG Monitoring & Data Recording I->J K ED50 Calculation J->K K->L M Comparative Analysis L->M N Report Generation M->N

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzoylheteratisine
Reactant of Route 2
Reactant of Route 2
6-Benzoylheteratisine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.